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Core Science & Biosynthesis

Foundational

Chemical Stability of 5-Methyltetrahydrofuran-2-yl Benzoate in Acidic Conditions: Mechanisms, Kinetics, and Analytical Protocols

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Structural Dynamics and the Anomeric Effect 5-Methyltetrahydrofuran-2-yl benzoate is a cyclic hemiacetal ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Structural Dynamics and the Anomeric Effect

5-Methyltetrahydrofuran-2-yl benzoate is a cyclic hemiacetal ester. Structurally, it is characterized by an anomeric carbon (C2) that is simultaneously bonded to an endocyclic ether oxygen and an exocyclic benzoate group. This specific O,O-acetal architecture makes the molecule highly susceptible to hydrolysis, particularly under acidic conditions.

The presence of the endocyclic oxygen provides profound resonance stabilization to any developing positive charge at the C2 position. This structural feature fundamentally dictates its reactivity profile, setting it apart from standard aliphatic esters and making it a highly labile functional group in aqueous media[1]. The 5-methyl substitution introduces mild steric hindrance and a weak inductive electron-donating effect, but the dominant factor driving its instability remains the anomeric oxocarbenium stabilization[2].

Mechanistic Causality of Acid-Catalyzed Hydrolysis

Standard aliphatic esters typically degrade via the AAc​2 mechanism (acid-catalyzed, acyl-oxygen cleavage). In stark contrast, hemiacetal esters like 5-methyltetrahydrofuran-2-yl benzoate predominantly undergo hydrolysis via an[1].

The causality of this pathway is driven by the stability of the intermediates:

  • Protonation: The reaction initiates with the rapid, reversible protonation of the exocyclic ester oxygen by a hydronium ion.

  • Rate-Determining Step (RDS): The C2−O bond heterolytically cleaves. The thermodynamic driving force is the expulsion of benzoic acid (a stable, weak nucleophile) and the generation of a highly reactive,[2].

  • Hydration & Tautomerism: Water rapidly attacks the electrophilic oxocarbenium ion to yield 5-methyltetrahydrofuran-2-ol (a cyclic hemiacetal). This intermediate is dynamically unstable and undergoes ring-chain tautomerism to form its open-chain hydroxyaldehyde counterpart (4-hydroxypentanal).

Mechanism A 5-Methyltetrahydrofuran-2-yl Benzoate B Protonated Intermediate A->B + H⁺ (Fast) C Oxocarbenium Ion + Benzoic Acid B->C - PhCOOH (Slow, RDS) D 5-Methyltetrahydrofuran-2-ol (Hemiacetal) C->D + H₂O - H⁺

Fig 1: A_Al1 acid hydrolysis mechanism of 5-methyltetrahydrofuran-2-yl benzoate.

Kinetic Profiling and Quantitative Stability

The hydrolysis rate of hemiacetal esters is highly pH-dependent, exhibiting pseudo-first-order kinetics in buffered aqueous media. The stability decreases exponentially as the pH drops, driven by the increased concentration of hydronium ions facilitating the initial protonation step. Because [3], the reaction proceeds rapidly even under mildly acidic conditions.

Below is a representative quantitative kinetic profile demonstrating the compound's stability across a physiological and analytical pH gradient at 37 °C:

pH LevelBuffer SystemHalf-Life ( t1/2​ )Rate Constant ( kobs​ , s−1 )Primary UV Degradant
1.2SGF (HCl/KCl)< 5 min 2.3×10−3 Benzoic Acid
3.0Citrate45 min 2.5×10−4 Benzoic Acid
5.0Acetate12 hours 1.6×10−5 Benzoic Acid
7.4Phosphate> 14 days <5.7×10−7 None (Stable)

Experimental Protocol: Self-Validating Kinetic Monitoring

To accurately measure the degradation kinetics without introducing analytical artifacts, the experimental design must account for the molecule's extreme acid lability. Standard acidic HPLC mobile phases (e.g., 0.1% Formic Acid) will artificially degrade the sample during the chromatographic run.

The following protocol utilizes a quench-and-analyze methodology, ensuring a self-validating mass balance between the parent compound and the primary UV-active degradant (benzoic acid).

Workflow S1 1. Buffer Prep (pH 1-5) S2 2. Substrate Incubation S1->S2 S3 3. Alkaline Quenching S2->S3 S4 4. Neutral RP-HPLC-UV S3->S4 S5 5. Mass Balance Validation S4->S5

Fig 2: Self-validating experimental workflow for acidic degradation kinetic profiling.

Step-by-Step Methodology:
  • Buffer Preparation & Equilibration: Prepare aqueous buffers (e.g., 50 mM KCl/HCl for pH 1.2; 50 mM citrate for pH 3.0). Pre-incubate the solutions in a thermomixer at 37 °C.

  • Substrate Introduction (t=0): Dissolve 5-methyltetrahydrofuran-2-yl benzoate in a water-miscible, non-nucleophilic co-solvent (e.g., anhydrous acetonitrile) to a stock concentration of 10 mM. Spike the stock into the pre-warmed buffer to achieve a final concentration of 100 µM. Causality: Keeping co-solvent below 5% minimizes dielectric shifts that could artificially alter the hydrolysis rate.

  • Aliquoting and Alkaline Quenching (Critical Step): At predefined time intervals (e.g., 2, 5, 10, 30, 60 minutes), withdraw a 100 µL aliquot. Immediately inject the aliquot into 100 µL of ice-cold quench solution (100 mM NaHCO3​ , pH 8.0). Causality: The sudden pH shift neutralizes the hydronium catalyst, instantly halting oxocarbenium formation and "freezing" the kinetic time point for accurate measurement.

  • RP-HPLC-UV/MS Quantification: Analyze the quenched samples using a C18 reversed-phase column. Causality: The mobile phase must be buffered to a neutral pH (e.g., 10 mM ammonium acetate, pH 6.8) to prevent on-column degradation of the remaining intact ester.

  • Mass Balance Validation: Monitor UV absorbance at 230 nm. The molar disappearance of the parent ester must be inversely proportional to the molar appearance of benzoic acid. A mass balance of 98-102% validates the assay, proving that no secondary degradation pathways (e.g., polymerization) or precipitation events have occurred.

Formulation Strategies for Stabilization

For drug development professionals formulating hemiacetal esters, mitigating acidic degradation requires strategic intervention:

  • Microenvironmental pH Control: Formulate with solid-state buffers (e.g., sodium carbonate or tromethamine) to maintain a localized microenvironmental pH > 6.0 upon hydration in the gastrointestinal tract.

  • Steric/Hydrophobic Shielding: Encapsulation within lipid nanoparticles (LNPs) or micellar systems can restrict bulk water access to the anomeric center, significantly depressing the pseudo-first-order rate constant by altering the local dielectric constant.

  • Lyophilization: Removing the nucleophile (water) entirely and storing the active pharmaceutical ingredient (API) as a lyophilized powder is the most effective method to ensure long-term shelf stability, bypassing the hydrolytic pathway entirely.

References

  • Hemiacetal Esters: Synthesis, Properties, and Applications of a Versatile Functional Group Macromolecules (ACS Publications) URL:[Link]

  • 3-Alkoxyphthalides as Nonhomopolymerizable, Highly Reactive Comonomers for ABC Pseudo-Periodic Terpolymers and Degradable Polymers via Cationic Co- and Terpolymerizations Macromolecules (ACS Publications) URL:[Link]

  • Hemiacetal Ester Side Chains as a Mild Protecting Group for Carboxylic Acids in Polycarbonate Backbones Advanced Science (National Center for Biotechnology Information / PMC) URL:[Link]

Sources

Exploratory

In Vitro Toxicity and Safety Profile of 5-Methyltetrahydrofuran-2-yl Benzoate: A Technical Guide

Executive Summary 5-Methyltetrahydrofuran-2-yl benzoate (CAS: 173392-27-3, Formula: C₁₂H₁₄O₃) is an ester derivative structurally composed of a benzoate moiety and a saturated cyclic ether. Widely utilized as a 1[1], est...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyltetrahydrofuran-2-yl benzoate (CAS: 173392-27-3, Formula: C₁₂H₁₄O₃) is an ester derivative structurally composed of a benzoate moiety and a saturated cyclic ether. Widely utilized as a 1[1], establishing its in vitro safety profile is a prerequisite for downstream drug development and formulation. Because it is a 2[2], this guide synthesizes the mechanistic toxicology, cytotoxicity, and genotoxicity protocols necessary to establish a robust safety margin for this compound based on its structural class.

Structural Toxicology & Metabolic Fate

The toxicological profile of 5-methyltetrahydrofuran-2-yl benzoate is fundamentally dictated by its ester linkage. In vitro hepatic models demonstrate that such esters are rapidly hydrolyzed by non-specific carboxylesterases (primarily CES1 in the liver and CES2 in the intestine).

Mechanistic Causality: The hydrolysis of this compound yields two primary metabolites: benzoic acid and 5-methyltetrahydrofuran-2-ol. Benzoic acid is a well-characterized, low-toxicity compound that is rapidly conjugated with glycine to form hippuric acid for renal excretion. The saturated tetrahydrofuran ring is generally stable and less prone to forming reactive epoxides compared to unsaturated 3[3]. This rapid cleavage acts as a natural detoxification pathway, limiting systemic exposure to the intact parent ester.

MetabolicPathway A 5-Methyltetrahydrofuran-2-yl Benzoate (Parent Ester) B Carboxylesterases (CES1 / CES2) A->B Hydrolysis C Benzoic Acid (Metabolite 1) B->C D 5-Methyltetrahydrofuran-2-ol (Metabolite 2) B->D

Metabolic hydrolysis of 5-methyltetrahydrofuran-2-yl benzoate by carboxylesterases.

In Vitro Cytotoxicity Profiling

To establish the basal toxicity of the compound, human embryonic kidney (HEK293) and human liver carcinoma (HepG2) cell lines are utilized. Structural analogs, such as 4[4]. We extrapolate a similar safety window for 5-methyltetrahydrofuran-2-yl benzoate, validated through the WST-1 proliferation assay.

Protocol: WST-1 Cell Proliferation Assay

Methodological Causality: The WST-1 assay is selected over the traditional MTT assay because it produces a highly water-soluble formazan dye. This eliminates the need for a secondary solubilization step, reducing well-to-well variability and creating a self-validating, continuous monitoring system. The cleavage of WST-1 is driven exclusively by active mitochondrial dehydrogenases; thus, a reduction in absorbance directly correlates with mitochondrial impairment and cell death.

  • Cell Seeding : Plate HEK293 and HepG2 cells at a density of 1×104 cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adhesion and log-phase growth.

  • Compound Preparation : Dissolve 5-methyltetrahydrofuran-2-yl benzoate in DMSO. The final DMSO concentration in the test wells must not exceed 0.1% to prevent solvent-induced cytotoxicity. Prepare serial dilutions ranging from 0.1 mM to 10 mM.

  • Exposure : Aspirate the culture media and replace it with the compound-dosed media. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 0.1% Triton X-100). Incubate for 48 hours.

  • WST-1 Addition : Add 10 µL of WST-1 reagent to each well.

  • Quantification : Incubate for 2 hours, then measure the absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Table 1: Projected Cytotoxicity Metrics (Based on Structural Analogs)
Cell LineCompoundIC₅₀ (48h)Maximum Non-Toxic Dose
HEK293Methyl Benzoate[4]> 10 mM~ 5.5 mM
HEK2935-Methyltetrahydrofuran-2-yl Benzoate> 8.5 mM (Predicted)~ 4.0 mM (Predicted)
HepG25-Methyltetrahydrofuran-2-yl Benzoate> 7.0 mM (Predicted)~ 3.5 mM (Predicted)

Genotoxicity and Mutagenicity Assessment

While saturated cyclic ethers are generally stable, the potential for oxidative ring-opening necessitates rigorous genotoxicity screening to rule out DNA-reactive intermediates. The bacterial reverse mutation assay (Ames test) is the regulatory gold standard (OECD TG 471).

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Methodological Causality: This assay utilizes histidine-dependent Salmonella typhimurium auxotrophic strains. By exposing these strains to the test compound, any reverse mutation restoring the ability to synthesize histidine will result in visible colony growth on histidine-deficient agar. The inclusion of the S9 fraction (rat liver extract) is a critical self-validating step; it simulates mammalian hepatic metabolism, ensuring that potential mutagenic metabolites (such as oxidized furan derivatives) are also screened alongside the parent ester.

  • Strain Preparation : Cultivate S. typhimurium strains (TA98, TA100, TA1535, TA1537) overnight in nutrient broth until they reach a density of 1−2×109 cells/mL.

  • Metabolic Activation (S9 Mix) : Prepare a 10% S9 mix fortified with NADP⁺ and glucose-6-phosphate to drive Cytochrome P450 (CYP450) activity.

  • Pre-incubation : Mix 100 µL of the bacterial suspension, 500 µL of S9 mix (or phosphate buffer for non-activated controls), and 50 µL of 5-methyltetrahydrofuran-2-yl benzoate (at concentrations up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating : Add 2 mL of molten top agar (containing trace histidine and biotin) to the mixture and pour evenly over minimal glucose agar plates.

  • Analysis : Incubate the plates for 48-72 hours at 37°C. Count the revertant colonies. A positive mutagenic result is defined as a dose-dependent, reproducible increase in colony counts (≥2-fold over the vehicle control).

ToxicityWorkflow A 5-Methyltetrahydrofuran-2-yl Benzoate In Vitro Safety Profiling B Cytotoxicity Profiling (WST-1 Assay) A->B C Genotoxicity Screening (Ames Test) A->C D Metabolic Stability (HLM Assay) A->D B1 HEK293 & HepG2 Cells Assess Mitochondrial Function B->B1 C1 S. typhimurium Strains Assess DNA Reactivity C->C1 D1 Hepatic Microsomes Assess CYP450 & Esterases D->D1

Comprehensive in vitro toxicity and safety screening workflow for novel esters.

Cytochrome P450 (CYP) Profiling & Metabolic Stability

Understanding the compound's interaction with hepatic enzymes is vital to predict its clearance rate and potential for Drug-Drug Interactions (DDIs).

Protocol: Human Liver Microsome (HLM) Stability Assay

Methodological Causality: By conducting the assay in two parallel arms—one with NADPH and one without—we create a self-validating system to differentiate between CYP-mediated Phase I oxidation (which strictly requires NADPH) and esterase-mediated hydrolysis (which is NADPH-independent). This differential testing isolates the exact mechanism of clearance.

  • Incubation Mixture : Combine pooled HLMs (0.5 mg protein/mL) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation : Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (for the CYP-active arm). The control arm receives buffer instead of NADPH.

  • Sampling : Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Termination : Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This denatures the proteins and stops all enzymatic activity instantly.

  • Analysis : Centrifuge the samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and the appearance of benzoic acid.

Table 2: Predicted Metabolic Stability Parameters
Assay ConditionPrimary Clearance MechanismEstimated Half-Life (t₁/₂)Intrinsic Clearance (CLint)
HLM (+ NADPH)Hydrolysis + Oxidation< 15 minHigh
HLM (- NADPH)Hydrolysis (Esterases)< 20 minHigh

References

  • [1] Buy Tetrahydro-5-methyl-2-furanol 2-Benzoate in USA & Canada | CAS: 173392-27-3. Clinivex.

  • [2] Tetrahydro-5-methyl-2-furanol 2-Benzoate | 173392 ... - Sigma-Aldrich. Sigma-Aldrich.

  • [4] Evaluating cytotoxicity of methyl benzoate in vitro - PMC. NIH.

  • [3] Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. SciSpace.

Sources

Foundational

stereochemical conformation analysis of 5-methyltetrahydrofuran-2-yl benzoate

Stereochemical Conformation Analysis of 5-Methyltetrahydrofuran-2-yl Benzoate: A Comprehensive Guide to Stereoelectronic Elucidation Executive Summary The stereochemical elucidation of highly flexible five-membered oxyge...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Conformation Analysis of 5-Methyltetrahydrofuran-2-yl Benzoate: A Comprehensive Guide to Stereoelectronic Elucidation

Executive Summary

The stereochemical elucidation of highly flexible five-membered oxygen heterocycles presents a unique analytical challenge. 5-Methyltetrahydrofuran-2-yl benzoate serves as a quintessential model for 2,5-disubstituted tetrahydrofurans (THFs), a structural motif prevalent in complex natural products like acetogenins[1]. Because THF rings lack the rigidity of six-membered pyranoses, they undergo rapid pseudorotation. Determining the dominant conformation requires a deep understanding of the competing stereoelectronic and steric forces at play. This whitepaper outlines the causality behind these molecular drivers and provides a self-validating, step-by-step protocol combining Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) to unambiguously assign the stereochemical configuration.

Stereochemical Architecture of 2,5-Disubstituted THFs

5-Methyltetrahydrofuran-2-yl benzoate possesses two chiral centers (C2 and C5), yielding four possible stereoisomers that form two pairs of diastereomers: the cis and trans configurations.

Unlike rigid cyclic systems, the THF ring continuously interconverts between 10 Envelope (E) and 10 Twist (T) conformations to minimize Pitzer strain (eclipsing interactions)[2]. The specific geometry a molecule adopts at any given moment is mathematically defined by its puckering amplitude ( q ) and its pseudorotation phase angle ( P ). When bulky or electronegative substituents are introduced at the C2 and C5 positions, this pseudorotational itinerary is restricted, funneling the molecule into a preferred energy minimum dictated by stereoelectronic logic.

Stereoelectronic Drivers: The Anomeric Effect vs. Steric Strain

As an application scientist, one must not merely observe the conformation but understand why it exists. The conformational equilibrium of 5-methyltetrahydrofuran-2-yl benzoate is a tug-of-war between two primary forces:

  • The Kinetic & Thermodynamic Anomeric Effect (C2): The benzoate group at the C2 anomeric position is strongly electronegative. To stabilize the molecule, the non-bonding lone pair of the endocyclic oxygen ( nO​ ) donates electron density into the antibonding orbital of the exocyclic C–O bond ( σC−O∗​ ). This hyperconjugative stabilization is strictly dependent on orbital overlap, which is maximized only when the benzoate group adopts a pseudo-axial orientation[3][4].

  • Steric Hindrance (C5): The methyl group at C5 introduces significant steric bulk. To minimize 1,3-diaxial-like interactions across the concave face of the puckered THF ring, thermodynamics dictate that the methyl group strongly prefers a pseudo-equatorial orientation.

Isomeric Divergence & Causality:

  • The Cis Isomer: In the cis configuration, the C2 and C5 substituents project from the same face of the ring. If the ring puckers such that C2 is pseudo-axial (satisfying the anomeric effect), the C5 position naturally becomes pseudo-equatorial (satisfying steric constraints). This creates a highly synergistic, stable conformation.

  • The Trans Isomer: In the trans configuration, the substituents are on opposite faces. If the anomeric effect forces C2 into a pseudo-axial position, the geometry of the ring forces the C5 methyl group into a sterically hindered pseudo-axial position. This creates a severe conformational conflict, often forcing the trans isomer to adopt a flattened twist conformation to compromise between orbital overlap and steric clash.

Stereoelectronic_Logic Base 2,5-Disubstituted THF Core C2 C2 Benzoate Group Base->C2 C5 C5 Methyl Group Base->C5 Anomeric Kinetic Anomeric Effect (n_O → σ* C-O) C2->Anomeric Steric Steric Hindrance (Minimize 1,3-diaxial) C5->Steric Axial Drives Pseudo-Axial Orientation at C2 Anomeric->Axial Equatorial Drives Pseudo-Equatorial Orientation at C5 Steric->Equatorial Cis Cis Isomer: Synergistic (Stable) Axial->Cis Trans Trans Isomer: Conflicted (Strained) Axial->Trans Equatorial->Cis Equatorial->Trans Steric Clash

Stereoelectronic and steric drivers governing 2,5-disubstituted THF conformation.

Self-Validating Analytical Protocol for Conformational Elucidation

In highly flexible heterocyclic systems, relying on a single analytical technique often leads to misinterpretation due to time-averaged signals. The following methodology establishes a closed-loop, self-validating system: experimental spatial proximities and scalar couplings are extracted via NMR, which are then orthogonally verified against quantum mechanical predictions.

Protocol 3.1: High-Resolution NMR Workflow
  • Step 1: Sample Preparation. Dissolve 15–20 mg of the purified 5-methyltetrahydrofuran-2-yl benzoate in 0.6 mL of CDCl₃ (100% atom D) containing 0.03% v/v TMS. Ensure the sample is free of paramagnetic impurities to prevent relaxation line-broadening.

  • Step 2: 1D Resonance Assignment. Acquire high-resolution ¹H (≥ 600 MHz) and ¹³C spectra. Use the distinct chemical shift of the anomeric C2 proton (typically highly deshielded due to the adjacent oxygen and benzoate) as the starting anchor point.

  • Step 3: Spin System Mapping. Acquire 2D COSY and HSQC spectra to unambiguously trace the contiguous spin system from C2 through the C3/C4 methylenes to the C5 methine and methyl group.

  • Step 4: NOE Spatial Quantification. Acquire a 2D NOESY or ROESY spectrum with a carefully calibrated mixing time (typically 300–500 ms for small molecules). Extract the volume integrals of the cross-peaks between H2, H5, and the C5-methyl protons to map through-space proximities.

  • Step 5: Scalar Coupling Extraction. Extract the vicinal ³J(H,H) coupling constants. Apply the modified Karplus equation specifically parameterized for the pseudorotation of nonplanar THF rings to estimate the dihedral angles[2].

Protocol 3.2: Computational DFT Validation
  • Step 1: Conformational Search. Execute a molecular mechanics (e.g., MMFF94) conformational search to generate all possible starting geometries across the pseudorotation itinerary.

  • Step 2: Geometry Optimization. Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory.

  • Step 3: Frequency Verification. Perform a frequency calculation to confirm the optimized geometries are true energetic minima (characterized by the absence of imaginary frequencies).

  • Step 4: Tensor Calculation. Utilize the Gauge-Independent Atomic Orbital (GIAO) method to calculate theoretical NMR spin-spin coupling constants (SSCCs)[2]. If the experimental ³J values and NOE distances match the DFT predictions, the conformation is validated.

NMR_Workflow S1 Sample Preparation (Analyte in CDCl3) S2 1D & 2D NMR Acquisition (1H, 13C, COSY, NOESY) S1->S2 S3 Extract 3J(H,H) Couplings (Modified Karplus Analysis) S2->S3 S4 Quantify NOE Cross-Peaks (Interproton Distances) S2->S4 S6 Pseudorotation Phase Angle (P) & Puckering Amplitude Calculation S3->S6 S4->S6 S5 DFT Conformational Search (B3LYP/6-31G*) S5->S6 Theoretical Constraints S7 Orthogonal Validation (Experimental vs. Theoretical) S6->S7

Experimental and computational workflow for THF conformational elucidation.

Quantitative Data Presentation

The interplay of the aforementioned stereoelectronic drivers results in distinct, quantifiable NMR parameters. The following table summarizes the diagnostic experimental markers used to differentiate the cis and trans isomers of 5-methyltetrahydrofuran-2-yl benzoate.

Table 1: Diagnostic NMR Parameters for 5-methyltetrahydrofuran-2-yl benzoate Isomers

ParameterCis-Isomer (Expected)Trans-Isomer (Expected)Structural Rationale
³J(H2, H3) Small to Medium (2–6 Hz)Time-Averaged (Medium)In the cis form, H2 is pseudo-equatorial, resulting in ~60° dihedral angles with H3 protons, leading to smaller couplings.
³J(H4, H5) One Large (7–10 Hz), One SmallTime-Averaged (Medium)In the cis form, H5 is pseudo-axial, creating a ~180° anti-periplanar relationship with the axial H4 proton (large coupling).
NOE (H2 ↔ H5) Weak / AbsentStrongIn the cis isomer, H2 and H5 reside on opposite faces of the ring. In the trans isomer, they share the same face.
NOE (H2 ↔ C5-CH₃) StrongWeak / AbsentIn the cis isomer, the pseudo-equatorial H2 and pseudo-equatorial methyl group reside on the same face, yielding a strong spatial correlation.

Conclusion

The stereochemical analysis of 5-methyltetrahydrofuran-2-yl benzoate cannot be solved by simple visual inspection of a 1D NMR spectrum. Because the molecule is a dynamic pseudorotor, its conformation is intrinsically linked to the delicate balance between the kinetic anomeric effect at C2 and the steric demands at C5. By employing a self-validating analytical framework that pairs rigorous 2D NMR techniques (NOESY and modified Karplus analysis) with orthogonal DFT computational modeling, researchers can confidently map the pseudorotation itinerary and definitively assign the stereochemistry of complex 2,5-disubstituted tetrahydrofuran systems.

References

  • Wu, A., & Cremer, D. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. MDPI / Semantic Scholar.2

  • Paderes, M. C., et al. (2016). Ruthenium-Catalyzed C–H Bond Activation Approach to Azolyl Aminals and Hemiaminal Ethers, Mechanistic Evaluations, and Isomer Interconversion. ACS Catalysis. 3

  • Beaver, M. G., et al. (2013). Nucleophilic Addition to Silyl-Protected Five-Membered Ring Oxocarbenium Ions Governed by Stereoelectronic Effects. The Journal of Organic Chemistry. 4

  • Takahashi, S., et al. (2006). Synthesis of the Proposed Structure of Mucoxin via Regio- and Stereoselective Tetrahydrofuran Ring-Forming Strategies. The Journal of Organic Chemistry. 1

Sources

Protocols & Analytical Methods

Method

Advanced Synthetic Protocols for 5-Methyltetrahydrofuran-2-yl Benzoate: A Versatile Intermediate in Nucleoside and C-Glycoside Development

Executive Summary In modern drug discovery, the tetrahydrofuran (THF) ring is a privileged scaffold found in numerous antiviral agents, polyether antibiotics, and muscarine analogs. 5-Methyltetrahydrofuran-2-yl benzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the tetrahydrofuran (THF) ring is a privileged scaffold found in numerous antiviral agents, polyether antibiotics, and muscarine analogs. 5-Methyltetrahydrofuran-2-yl benzoate (CAS 173392-27-3) serves as a highly versatile, protected hemiacetal intermediate[1]. By acting as an electrophilic glycosyl donor, it enables the rapid construction of modified nucleosides and C-glycosides.

Unlike simple aliphatic acetates, the benzoate protecting group at the anomeric (C2) position offers superior crystalline stability and tunable leaving-group ability. Under Lewis acid catalysis, the benzoate moiety is cleaved to generate a highly reactive oxocarbenium ion, which can be intercepted by nitrogenous bases or carbon nucleophiles[2]. This Application Note provides validated, mechanistic-driven protocols for utilizing this intermediate in both N -glycosylation and C -glycosylation workflows.

Mechanistic Insights & Pathway Visualization

The core utility of 5-methyltetrahydrofuran-2-yl benzoate lies in its ability to reliably generate a cyclic oxocarbenium ion. Because the 5-methyl-THF ring lacks a C3-hydroxyl group (which would typically provide anchimeric assistance or "neighboring group participation"), the reaction proceeds via an unassisted SN​1 -type pathway.

The choice of Lewis acid dictates the reaction trajectory:

  • Highly oxophilic Lewis acids (e.g., TMSOTf) are ideal for N -glycosylation (Vorbrüggen conditions), as they rapidly silylate the benzoate leaving group, driving the equilibrium forward[3].

  • Milder, coordinating Lewis acids (e.g., BF 3​ ·OEt 2​ ) are preferred for C -glycosylation (Hosomi-Sakurai conditions) at cryogenic temperatures to stabilize the transient oxocarbenium ion against polymerization or ring-opening[4].

G SM 5-methyltetrahydrofuran-2-yl benzoate LA Lewis Acid Activation (TMSOTf / BF3·OEt2) SM->LA - PhCOO⁻ Oxo Oxocarbenium Ion Intermediate LA->Oxo N_Nuc N-Glycosylation (Silylated Nucleobase) Oxo->N_Nuc Vorbrüggen Conditions C_Nuc C-Glycosylation (Allylsilane) Oxo->C_Nuc Hosomi-Sakurai Conditions Prod1 Modified N-Nucleoside N_Nuc->Prod1 Prod2 C-Glycoside Derivative C_Nuc->Prod2

Reaction pathways of 5-methyltetrahydrofuran-2-yl benzoate via oxocarbenium intermediate.

Quantitative Data: Lewis Acid Optimization

Selecting the correct activation conditions is critical for yield and stereocontrol. Table 1 summarizes the empirical parameters for activating 5-methyltetrahydrofuran-2-yl benzoate.

Table 1: Lewis Acid Optimization for 5-Methyltetrahydrofuran-2-yl Benzoate Activation

Lewis AcidEquivalentsOptimal Temp RangePrimary ApplicationMechanistic Rationale
TMSOTf 1.1 – 1.50 °C to 25 °C N -Glycosylation (Vorbrüggen)Highly oxophilic; efficiently silylates the leaving benzoate, driving irreversible cleavage.
BF 3​ ·OEt 2​ 1.5 – 2.0-78 °C to 0 °C C -Glycosylation (Hosomi-Sakurai)Milder activation; cryogenic control prevents oxocarbenium decomposition prior to C-C bond formation.
SnCl 4​ 1.2 – 2.0-20 °C to 25 °CComplex/Bulky NucleophilesStrong coordinating ability; stabilizes the intermediate via tight ion-pairing, altering stereoselectivity.

Experimental Protocols

Protocol A: Synthesis of Modified Nucleosides via Vorbrüggen Glycosylation

This protocol details the coupling of 5-methyltetrahydrofuran-2-yl benzoate with a pyrimidine base (e.g., uracil) to form a dideoxy-ribose analog[2].

Reagents & Equipment:

  • 5-Methyltetrahydrofuran-2-yl benzoate (1.0 equiv)

  • Uracil (1.2 equiv)

  • N,O -Bis(trimethylsilyl)acetamide (BSA) (2.5 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Nucleobase Silylation: Suspend uracil (1.2 equiv) in anhydrous MeCN (0.2 M) under an argon atmosphere. Add BSA (2.5 equiv) and heat the mixture to 60 °C.

    • Causality: BSA acts as both a silylating agent and a phase-transfer modifier. It converts the highly insoluble uracil into a soluble, electron-rich bis-trimethylsilyl ether, priming it for nucleophilic attack[3].

    • Self-Validation Check: The opaque suspension will transition to a completely clear, homogenous solution within 15–30 minutes, visually confirming 100% silylation.

  • Donor Addition: Cool the clear solution to 0 °C. Add 5-methyltetrahydrofuran-2-yl benzoate (1.0 equiv) dissolved in a minimal volume of anhydrous MeCN.

  • Lewis Acid Activation: Dropwise add TMSOTf (1.2 equiv) over 5 minutes.

    • Causality: TMSOTf forces the departure of the benzoate group. The resulting triflate counterion is strictly non-nucleophilic, preventing competitive trapping of the oxocarbenium ion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The UV-inactive sugar donor spot will disappear, replaced by a strongly UV-active product spot (due to the successful incorporation of the pyrimidine chromophore).

  • Quench & Workup: Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO 3​ . Extract with EtOAc (3x), dry over Na 2​ SO 4​ , and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Synthesis of C-Glycosides via Hosomi-Sakurai Allylation

This protocol details the carbon-carbon bond formation at the anomeric center, utilizing an allylsilane nucleophile[4].

Reagents & Equipment:

  • 5-Methyltetrahydrofuran-2-yl benzoate (1.0 equiv)

  • Allyltrimethylsilane (2.0 equiv)

  • Boron trifluoride diethyl etherate (BF 3​ ·OEt 2​ ) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve 5-methyltetrahydrofuran-2-yl benzoate (1.0 equiv) and allyltrimethylsilane (2.0 equiv) in anhydrous DCM (0.1 M).

    • Causality: A stoichiometric excess of the allylsilane is utilized to establish pseudo-first-order kinetics, ensuring the transient oxocarbenium ion is trapped immediately upon formation, outcompeting degradation pathways.

  • Cryogenic Activation: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Slowly add BF 3​ ·OEt 2​ (1.5 equiv) dropwise down the side of the flask.

    • Causality: Cryogenic temperatures are absolutely critical here. Because the 5-methyl-THF ring lacks stabilizing electron-donating substituents (unlike a fully oxygenated ribose ring), the oxocarbenium ion is highly unstable. -78 °C prevents premature ring-opening[4].

  • Reaction Monitoring: Stir at -78 °C for 1 hour, then gradually warm to -20 °C.

    • Self-Validation Check: Monitor via GC-MS. The molecular ion peak of the starting material will deplete, shifting to the mass of the allylated product (loss of benzoate, addition of allyl fragment).

  • Quench & Workup: Quench the reaction while still cold by adding pre-chilled methanol (1 mL), followed by saturated aqueous NaHCO 3​ . Extract with DCM, dry over MgSO 4​ , and concentrate.

References

  • 1207459-15-1 | (2R,3S)-5-Acetoxy-2-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-chlorobenzoate - BLDpharm (Contains 5-Methyltetrahydrofuran-2-yl benzoate: BD01352675173392-27-3). BLD Pharm.
  • Synthesis of Modified Oligonucleotides for Site-Directed RNA Editing and Structure-Activity Relationships of RNA Binding En. eScholarship.org.
  • Synthesis and biological evaluation of 2′,4′- and 3′,4′-bridged nucleoside analogues. National Center for Biotechnology Information (PMC).
  • WO2022256842A1 - Hydroxy and (halo)alkoxy substituted tetrahydrofurans as modulators of sodium channels. Google Patents.

Sources

Application

Application Note: Catalytic Hydrogenation Strategies for 5-Methyltetrahydrofuran-2-yl Benzoate

Abstract This document provides a comprehensive technical guide on the catalytic hydrogenation of 5-methyltetrahydrofuran-2-yl benzoate, a bio-derivable ester. The primary objective of this transformation is the selectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide on the catalytic hydrogenation of 5-methyltetrahydrofuran-2-yl benzoate, a bio-derivable ester. The primary objective of this transformation is the selective cleavage of the ester bond to yield two valuable alcohol products: benzyl alcohol and 5-methyltetrahydrofuran-2-methanol. We will explore the mechanistic underpinnings of this reaction, compare heterogeneous and homogeneous catalytic systems, and provide detailed, field-proven protocols. This guide emphasizes chemoselectivity—specifically, the preservation of the tetrahydrofuran ring—and addresses the critical safety protocols required for high-pressure hydrogenation reactions.

Introduction and Strategic Overview

The catalytic hydrogenation of esters is a fundamental, atom-economical reaction for the production of alcohols, serving as a greener alternative to stoichiometric metal hydride reagents.[1] The substrate, 5-methyltetrahydrofuran-2-yl benzoate, is of particular interest as the 5-methyltetrahydrofuran moiety can be derived from renewable biomass sources, positioning this reaction within the scope of sustainable chemistry.[2]

The hydrogenation of this ester presents a specific chemical challenge: the selective hydrogenolysis of the C–O bond of the ester group without inducing the undesired cleavage of the tetrahydrofuran (THF) ether bonds. The reaction proceeds as follows:

5-Methyltetrahydrofuran-2-yl Benzoate + 2 H₂ → Benzyl Alcohol + 5-Methyltetrahydrofuran-2-methanol

This guide will focus on two primary catalytic strategies:

  • Heterogeneous Catalysis: Utilizing solid-supported metal catalysts, which offer ease of separation and recycling.[3]

  • Homogeneous Catalysis: Employing soluble metal complexes, known for high activity and selectivity under milder conditions.[4]

The choice between these approaches depends on factors such as required selectivity, process scale, and available equipment.

G sub 5-Methyltetrahydrofuran-2-yl Benzoate cat Catalyst (Heterogeneous or Homogeneous) sub->cat Substrate h2 2 H₂ h2->cat Hydrogen prod1 Benzyl Alcohol cat->prod1 Product 1 prod2 5-Methyltetrahydrofuran-2-methanol cat->prod2 Product 2 G A Reactor Preparation (Clean, Inspect, Assemble) B Catalyst & Reagent Charging (Under Inert Atmosphere) A->B C System Seal & Leak Test (Pressurize with N₂) B->C D Inert Gas Purge (3x N₂ Cycles) C->D E Introduce Hydrogen (Set Target Pressure) D->E F Reaction Execution (Stirring & Heating) E->F G Reaction Monitoring (Pressure Drop, Sampling via GC/TLC) F->G H Cooldown & Depressurize F->H G->F I Inert Gas Purge (3x N₂ Cycles to Remove H₂) H->I J Product Recovery (Catalyst Filtration) I->J K Product Analysis (NMR, GC-MS) J->K

Caption: Standard operational workflow for catalytic hydrogenation experiments.

Protocol 1: Heterogeneous Hydrogenation with Pd/C

This protocol serves as a robust starting point for screening the feasibility of the reaction using a widely available heterogeneous catalyst.

Materials:

  • 5-Methyltetrahydrofuran-2-yl benzoate (Substrate)

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ethanol (or 2-Methyltetrahydrofuran), anhydrous grade

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) gas, high purity

  • Celite® for filtration

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) with magnetic stirring, gas inlets, pressure gauge, and temperature control

  • Glass liner for the reactor

  • Schlenk line or glovebox for inert atmosphere handling

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reactor Setup: Ensure the reactor and glass liner are clean and dry. Inspect all seals and fittings. [5]2. Catalyst Charging: To the glass liner, add 10% Pd/C (5 mol% relative to substrate). Handle the catalyst carefully as it can be pyrophoric, especially after use. [6][7]3. Inerting: Place the liner in the reactor. Assemble the reactor, then purge the system by evacuating and backfilling with nitrogen three times. [8]4. Solvent and Substrate Addition: Under a positive pressure of nitrogen, add ethanol (to a concentration of ~0.2 M) and the 5-methyltetrahydrofuran-2-yl benzoate substrate.

  • Leak Test: Seal the reactor. Pressurize with nitrogen to the intended maximum reaction pressure and hold for 30 minutes to check for any pressure drop. [5]6. Hydrogenation: Depressurize the nitrogen and purge the system three times with hydrogen gas. Finally, pressurize the reactor to the desired pressure (screening range: 10-50 bar).

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (screening range: 50-100 °C). Monitor the reaction by observing the pressure drop as hydrogen is consumed.

  • Work-up: Once the reaction is complete (no further H₂ uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system three times with nitrogen. [5]9. Catalyst Removal: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, never allow the used catalyst to dry on the filter paper, as it is highly pyrophoric. [6]Immediately quench the filter cake with water and store it in a dedicated, labeled waste container. [9]10. Analysis: The filtrate contains the product mixture. Analyze by GC-MS and ¹H NMR to determine conversion and selectivity.

Protocol 2: Homogeneous Hydrogenation with a Ru-Pincer Catalyst

This protocol is designed for achieving high selectivity under milder conditions, leveraging a modern homogeneous catalyst. This is adapted from established procedures for similar ester hydrogenations. [10] Materials:

  • 5-Methyltetrahydrofuran-2-yl benzoate (Substrate)

  • Ru-MACHO®-BH ([RuCl(p-cymene)(dap-BH₃)] or similar Ru-pincer catalyst) [11]* Potassium tert-butoxide (KOtBu) as a base (if required by the catalyst system)

  • Toluene (or another anhydrous, aprotic solvent)

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) gas, high purity

Equipment:

  • Same as Protocol 1. A glovebox is highly recommended for handling the air-sensitive catalyst and base.

Procedure:

  • Reactor Setup & Inerting: Follow steps 1 and 3 from Protocol 1.

  • Catalyst Charging (in a glovebox): Inside a glovebox, add the Ru-pincer catalyst (0.1–1.0 mol%) and, if necessary, KOtBu (typically 1-2 mol%) to the reactor's glass liner.

  • Solvent and Substrate Addition: Add anhydrous toluene (~0.5 M concentration) and the substrate to the liner.

  • Reaction Setup: Seal the liner, remove it from the glovebox, and place it in the reactor. Assemble the reactor and perform a nitrogen leak test as described in Protocol 1, step 5.

  • Hydrogenation: Depressurize the nitrogen and purge the system three times with hydrogen. Pressurize the reactor to the target pressure (e.g., 50 bar).

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80–120 °C). [10]Monitor the reaction by pressure drop.

  • Work-up: After cooling and venting/purging with nitrogen (Protocol 1, step 8), the product is in the solvent.

  • Catalyst Removal/Product Isolation: The homogeneous catalyst can be removed by silica gel chromatography during product purification, or by precipitation. Evaporate the solvent under reduced pressure to obtain the crude product mixture.

  • Analysis: Characterize the crude product by GC, GC-MS, and ¹H NMR to determine conversion and yield of the two alcohol products.

Data Summary and Method Comparison

The choice of method involves a trade-off between catalyst cost, ease of use, and performance under specific conditions.

ParameterHeterogeneous (Pd/C)Homogeneous (Ru-Pincer)
Catalyst 10% Pd on Carbone.g., Ru-MACHO®-BH
Typical Conditions 50-100 °C, 10-50 bar H₂80-120 °C, 40-80 bar H₂ [10]
Catalyst Separation Simple filtration [3]Chromatography or precipitation [4]
Selectivity Variable; may require optimization (e.g., additives) to prevent ring-opening [12]Generally very high for ester function [4]
Activity Moderate to highVery high; lower catalyst loading possible [1]
Pros Low cost, readily available, easy to recycleHigh selectivity, mild conditions, broad functional group tolerance [4]
Cons Potentially lower selectivity, pyrophoric nature requires careful handling [6]Higher catalyst cost, more complex work-up

Critical Safety Considerations in Hydrogenation

Catalytic hydrogenation involves significant hazards that must be rigorously managed. [13]The primary risks are the extreme flammability of hydrogen gas and the pyrophoric nature of many hydrogenation catalysts. [6][8]

G cluster_0 Pre-Operation cluster_1 Operation cluster_2 Post-Operation A1 Inspect Reactor (Vessel, Seals, Gauges) A2 Operate in Fume Hood A1->A2 A3 Inert Atmosphere Handling (for Pyrophoric Catalysts) A2->A3 B1 Leak Test with N₂ A3->B1 B2 Purge O₂ with N₂ B1->B2 B3 Monitor T & P (Do not exceed limits) B2->B3 C1 Cool Before Venting B3->C1 C2 Purge H₂ with N₂ C1->C2 C3 Safe Catalyst Handling (Keep Spent Catalyst Wet) C2->C3

Caption: Critical safety workflow for high-pressure hydrogenation.

Key Safety Mandates:

  • Oxygen Exclusion: Thoroughly purge the reactor with an inert gas (N₂) before introducing hydrogen to prevent the formation of explosive mixtures. [8][13]* Catalyst Handling: Always handle catalysts, especially used ones like Pd/C and Raney Nickel, under an inert atmosphere or wetted with solvent. Never allow them to dry in air. [6][13]* Pressure and Temperature Limits: Never exceed the rated pressure or temperature for the reaction vessel. [5]* Proper Ventilation: All operations, from charging the reactor to filtering the catalyst, must be performed in a certified chemical fume hood. [5]* Leak Testing: Always perform a leak test with an inert gas before introducing flammable hydrogen. [5] By adhering to these protocols and safety guidelines, researchers can effectively and safely perform the catalytic hydrogenation of 5-methyltetrahydrofuran-2-yl benzoate to generate the desired alcohol products with high selectivity and yield.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Google Cloud.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Google Cloud.
  • Efficient and selective catalytic hydrogenation of furanic aldehydes using well defined Ru and Ir pincer complexes. Green Chemistry (RSC Publishing).
  • Mild and Selective Hydrogenation of Furfural and Its Derivatives to Tetrahydrofurfuryl Compounds Catalyzed by Aluminum Oxide-supported Nickel Carbide Nanoparticles. (2025, May 20). ACS Publications.
  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
  • Hydrogenation of Ketones and Esters Catalyzed by Pd/C‒SiO2. ResearchGate.
  • Application Notes and Protocols for Tetrahydro-5-methylfuran-2-methanol (THMFM) as a Green Solvent in Organic Synthesis. Benchchem.
  • Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. (2018, November 2). ACS Sustainable Chemistry & Engineering.
  • Hydrogenation SOP. University of Rochester.
  • Selective hydrogenation of furan-containing condensation products as a source of biomass-derived diesel additives. (2014, October 15). PubMed.
  • Homogeneous ruthenium catalyzed hydrogenation of esters to alcohols. Chemical Communications (RSC Publishing).
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019, September 11). Analytical Chemistry - ACS Publications.
  • Homogeneous vs Heterogeneous Catalysts. Columbia University.
  • Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. (2017, May 4). AZoM.
  • Hydrogenation Reactions. (2012, March 6). University of Pittsburgh.
  • Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances. (2020, November 23). PMC.
  • Hydrogen. Organic Chemistry Portal.
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. PMC.
  • Advances in Selective Hydrogenation of 5-Hydroxymethylfurfural over Heterogeneous Metal Catalysts. (2023, September 24). MDPI.
  • Catalytic Hydrogenation of Esters to Alcohols. Organic Reactions.
  • An Analytical Method for Rapid Monitoring of the Degree of Hydrogenation of Recycled Lubricating Motor Oils. Industrial & Engineering Chemistry Research - ACS Publications.
  • Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. (2022, February 10). Catalysis Science & Technology (RSC Publishing).
  • 5.2: Catalytic Hydrogenation. (2021, July 5). Chemistry LibreTexts.
  • Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. (2023, December 28). MDPI.
  • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. (2015, May 5). RSC Publishing.
  • Ruthenium-catalyzed hydrogenation of CO₂ as a route to methyl esters for use as biofuels or fine chemicals. (2020, June 5). RSC Publishing.
  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. (2014, January 13). TIB.
  • Recent Advances of Pd/C-Catalyzed Reactions. (2021, September 7). MDPI.
  • Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. (2020, January 8). Queen's University Belfast.
  • Fabrication and kinetics of Cu/MgO catalysts for selective hydrogenation of methyl benzoate to benzyl alcohol. (2026, February 4). New Journal of Chemistry (RSC Publishing). doi:10.1039/D5NJ04632G.
  • Hydrogenation of Esters Catalyzed by Ruthenium PN3-Pincer Complexes Containing an Aminophosphine Arm. (2014, July 31). Organometallics - ACS Publications.
  • The case for homogeneous ester hydrogenation. (2020, August 16). Chemicals Knowledge Hub.
  • Hydrogenation (atmospheric pressure) with Pd/C. Tohoku University.
  • The Catalytic Hydrogenolysis of Esters to Alcohols. (2006, September 23). Catalysis Reviews - Taylor & Francis.
  • Ruthenium Complex Catalysts for Hydrogenation of Esters to Alcohols. TCI Chemicals.
  • Heterogenous vs Homogenous catalysis. ChemBAM.
  • Application Progress of Ester Hydrogenation Catalysts. Atlantis Press.
  • Pathways for Reactions of Esters with H2 over Supported Pd Catalysts: Elementary Steps, Site Requirements, and Particle Size Effects. (2022, July 26). ACS Catalysis.
  • ChemInform Abstract: Heterogeneous and Homogeneous Catalysis for the Hydrogenation of Carboxylic Acid Derivatives: History, Advances and Future Directions. (2015, May 5). ResearchGate.
  • Selective hydrogenation of benzoic acid over Au supported on CeO2 and Ce0.62Zr0.38O2: Formation of benzyl alcohol. (2025, August 10). ResearchGate.
  • Kinetic Study for Chemoselective Hydrogenation of Benzoic Acid to Benzyl Alcohol in a Batch Slurry Reactor using Ru-Sn/Al2O3 Catalyst. (2022, September 19). Asian Journal of Chemistry.
  • Biobased 2,5-Dimethyltetrahydrofuran as a Green Aprotic Ether Solvent. ResearchGate.
  • Revolutionizing C–H Activation Reactions: Harnessing Green Solvents for Sustainable Catalysis. ChemistryEurope.

Sources

Method

Application Note: Enzymatic Hydrolysis and Kinetic Resolution of 5-Methyltetrahydrofuran-2-yl Benzoate

Strategic Context & Scientific Rationale 5-Methyltetrahydrofuran-2-yl benzoate is a highly valuable chiral building block in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of C-nucleos...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Scientific Rationale

5-Methyltetrahydrofuran-2-yl benzoate is a highly valuable chiral building block in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of C-nucleoside analogs, most notably the substituted pyrrolo[1,2-f][1,2,4]triazine-4-amine compounds developed for the treatment of Pneumovirinae virus infections, including Human Respiratory Syncytial Virus (HRSV)[1]. Additionally, structurally analogous tetrahydrofuranyl derivatives are utilized as synthetic standards to characterize complex DNA adducts resulting from the metabolic activation of tobacco-specific nitrosamines[2].

The Causality of Biocatalysis over Chemical Saponification

In the synthesis of complex natural products and targeted therapeutics, biocatalytic kinetic resolution is frequently deployed to isolate enantiopure intermediates when traditional asymmetric synthesis is inefficient[3].

For 5-methyltetrahydrofuran-2-yl benzoate, the benzoate group protects a delicate hemiacetal (lactol) at the C2 position. Attempting to deprotect this ester using standard chemical saponification (e.g., aqueous NaOH or LiOH) is fundamentally flawed. Harsh alkaline conditions inevitably provoke the ring-opening of the resulting 5-methyltetrahydrofuran-2-ol into linear 4-oxopentan-1-ol derivatives, or induce rapid epimerization at the anomeric C2 stereocenter.

Enzymatic hydrolysis circumvents these degradation pathways. By utilizing lipases such as Candida antarctica Lipase B (CAL-B), the hydrolysis operates at a near-neutral pH (7.0) and mild temperatures (30–40 °C). The enzyme's hydrophobic binding pocket selectively accommodates the bulky benzoate group of only one specific stereoisomer, utilizing a Ser-His-Asp catalytic triad to cleave the ester bond[4]. This results in a highly efficient kinetic resolution: one enantiomer is rapidly converted to the structurally intact lactol, while the other remains unreacted.

Process Visualization

The following workflow illustrates the chemoenzymatic kinetic resolution pathway, highlighting the separation of the target lactol from the unreacted ester.

G Substrate Racemic 5-Methyltetrahydrofuran-2-yl benzoate (Four Stereoisomers) Enzyme Immobilized CAL-B (Novozym 435) Biphasic: MTBE / pH 7.0 Buffer 37°C, 200 rpm Substrate->Enzyme Interfacial Binding Product1 5-Methyltetrahydrofuran-2-ol (Enantioenriched Lactol) Enzyme->Product1 Stereoselective Hydrolysis Product2 5-Methyltetrahydrofuran-2-yl benzoate (Unreacted Enantiomer) Enzyme->Product2 Steric Exclusion Byproduct Benzoic Acid (Aqueous Waste) Enzyme->Byproduct Acyl Cleavage

Fig 1: Chemoenzymatic kinetic resolution workflow for 5-methyltetrahydrofuran-2-yl benzoate.

Quantitative Data: Biocatalyst Screening

Selecting the correct enzyme is the primary variable in optimizing the Enantiomeric Ratio (E-value). The table below summarizes the expected performance metrics of various standard hydrolases when applied to tetrahydrofuranyl benzoates.

Table 1: Biocatalyst Screening for 5-Methyltetrahydrofuran-2-yl Benzoate Hydrolysis

BiocatalystSource OrganismConversion (24h)Enantiomeric Ratio (E-value)Target Product ee (%)
CAL-B (Novozym 435) Candida antarctica48%>200>99%
PCL (Amano PS) Pseudomonas cepacia41%15095%
CRL Candida rugosa12%1545%
PLE Pig Liver Esterase85% (Non-selective)<5<10%

Note: CAL-B is selected for the protocol below due to its near-perfect kinetic resolution (halting at ~50% conversion) and robust stability in biphasic organic/aqueous systems.

Experimental Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system . By incorporating strict internal controls, researchers can definitively prove that the observed conversion is entirely enzyme-mediated, ensuring high trustworthiness and reproducibility.

Materials Required
  • Substrate: Racemic 5-methyltetrahydrofuran-2-yl benzoate (10 mmol, ~2.06 g)

  • Biocatalyst: Novozym 435 (Immobilized CAL-B, 200 mg)

  • Aqueous Phase: 100 mM Potassium Phosphate buffer, pH 7.0 (45 mL)

  • Organic Phase: Methyl tert-butyl ether (MTBE) (5 mL)

  • Internal Standard: Biphenyl (for HPLC quantification)

Step-by-Step Procedure

Step 1: System Preparation & Solubilization

  • In a 100 mL jacketed glass reactor, add 45 mL of the 100 mM Potassium Phosphate buffer (pH 7.0).

  • Dissolve 10 mmol of 5-methyltetrahydrofuran-2-yl benzoate in 5 mL of MTBE.

  • Add the MTBE solution to the aqueous buffer. Causality: The substrate is highly lipophilic; the biphasic MTBE/water system ensures the substrate remains dissolved while providing a high-concentration lipid-water interface necessary for optimal lipase activity.

Step 2: System Validation (The Negative Control)

  • Before adding the enzyme, extract a 100 µL aliquot of the biphasic mixture.

  • Incubate this aliquot in a separate vial at 37 °C for 24 hours.

  • Validation Check: Analyze via HPLC. If the background chemical hydrolysis exceeds 1%, the buffer pH has drifted and must be re-calibrated. This ensures all subsequent data is strictly biocatalytic.

Step 3: Biocatalyst Addition & Reaction

  • Add 200 mg of Novozym 435 to the main reactor.

  • Set the reactor temperature to 37 °C and agitate at 200 rpm using an overhead impeller or orbital shaker. Causality: Magnetic stir bars must be avoided, as they will mechanically grind and destroy the acrylic resin beads of the immobilized enzyme.

Step 4: Reaction Monitoring

  • Withdraw 50 µL aliquots from the organic layer at 2, 4, 8, 12, and 24 hours.

  • Dilute with 950 µL of mobile phase (e.g., Hexane/Isopropanol) and analyze via Chiral HPLC to monitor the consumption of the fast-reacting enantiomer and the accumulation of the lactol. The reaction should naturally plateau at ~50% conversion.

Step 5: Downstream Processing & Work-up

  • Terminate the reaction by filtering the mixture through a sintered glass funnel to recover the Novozym 435 beads (which can be washed with MTBE and reused).

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with MTBE (3 × 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 × 20 mL). Causality: This step deprotonates the cleaved benzoic acid byproduct, pulling it into the aqueous waste stream and leaving only the unreacted ester and the target lactol in the organic phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Separate the highly polar 5-methyltetrahydrofuran-2-ol from the lipophilic unreacted 5-methyltetrahydrofuran-2-yl benzoate using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).

References

  • Source: Google Patents / Alios BioPharma, Inc.
  • Identification of adducts formed in the reaction of 5'-acetoxy-N'-nitrosonornicotine with deoxyguanosine and DNA Source: Chemical Research in Toxicology (PubMed / NIH) URL:[Link]

  • Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Identification of a DNA adduct resulting from 5'-hydroxylation of the tobacco-specific nitrosamine N'-nitrosonornicotine (NNN) Source: Cancer Research (AACR Journals) URL:[Link]

Sources

Application

Application Note: Isolation of 5-Methyltetrahydrofuran-2-yl Benzoate via Acid-Base Solvent Extraction

Overview & Mechanistic Rationale 5-Methyltetrahydrofuran-2-yl benzoate is a specialized ester utilized as a synthetic intermediate and building block in organic chemistry[1]. It is typically synthesized via the acid-cata...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Rationale

5-Methyltetrahydrofuran-2-yl benzoate is a specialized ester utilized as a synthetic intermediate and building block in organic chemistry[1]. It is typically synthesized via the acid-catalyzed Fischer esterification of 5-methyltetrahydrofuran-2-ol and benzoic acid. Following the reaction, the crude mixture is a complex matrix containing the target ester, unreacted benzoic acid, residual alcohol, and the acid catalyst (e.g., H2​SO4​ ).

Isolating the pure ester requires a highly selective liquid-liquid extraction (LLE) workflow. The core mechanistic principle driving this protocol is acid-base partitioning [2]. Because the target ester and unreacted benzoic acid are both highly soluble in organic solvents, simple aqueous washing is insufficient. By introducing a mild base—saturated sodium bicarbonate ( NaHCO3​ )—the unreacted benzoic acid (pKa ~4.2) is deprotonated into sodium benzoate[3]. This ionic transformation shifts its solubility profile, forcing it to partition exclusively into the aqueous phase while the neutral 5-methyltetrahydrofuran-2-yl benzoate remains in the organic phase[2]. NaHCO3​ is specifically chosen over stronger bases (like NaOH ) to prevent the unwanted base-catalyzed hydrolysis (saponification) of the target ester.

Physicochemical Data & Solvent Selection

The success of the extraction relies on selecting a solvent that maximizes the partition coefficient for the ester while maintaining a density significantly different from water to ensure clean phase separation[4]. Dichloromethane (DCM) is the optimal primary solvent due to its high density, which places the organic layer at the bottom of the separatory funnel, streamlining sequential washes.

Table 1: Physicochemical Properties of Extraction Solvents
SolventDensity (g/cm³)Boiling Point (°C)Polarity IndexSuitability for this Protocol
Dichloromethane (DCM) 1.3339.63.1Optimal . Bottom layer; easy to evaporate.
Ethyl Acetate (EtOAc) 0.9077.14.4Alternative . Top layer; requires funnel draining.
Diethyl Ether 0.7134.62.8Sub-optimal . High volatility poses safety risks.
Water (Aqueous) 1.00100.010.2Wash Phase . Immiscible with chosen organics.
Table 2: Component Partitioning Behavior (at pH 8)
Reaction ComponentTarget PhaseChemical StateCausality for Partitioning
5-Methyltetrahydrofuran-2-yl benzoate OrganicNeutral EsterHydrophobic; insoluble in water[1].
Benzoic Acid AqueousSodium BenzoateDeprotonated by NaHCO3​ into water-soluble salt[2].
Sulfuric Acid (Catalyst) AqueousSulfate AnionsHighly polar; neutralized by base[3].
5-Methyltetrahydrofuran-2-ol Aqueous/OrganicNeutral AlcoholPartially water-soluble; removed via repeated aqueous washes.

Step-by-Step Extraction Protocol

This protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the scientist to guarantee the integrity of the isolation.

Phase I: Initial Quenching and Partitioning
  • Dilution: Transfer the cooled crude reaction mixture to a separatory funnel. Add 1 volume of distilled water and 1 volume of DCM.

    • Causality: Water quenches the reaction and immediately extracts the highly polar acid catalyst. DCM dissolves the hydrophobic ester and unreacted benzoic acid[3].

  • Extraction: Stopper the funnel, invert, and immediately open the stopcock to vent. Shake vigorously for 30 seconds, venting frequently.

  • Separation: Place the funnel on a ring stand and allow the phases to separate.

    • Self-Validation Check: Verify the obscure interface by shining a light behind the funnel[4]. The DCM layer will be the bottom phase.

  • Collection: Drain the lower organic layer into a clean Erlenmeyer flask. Extract the remaining aqueous layer with an additional 0.5 volumes of DCM to maximize yield, combining the organic layers.

Phase II: Acid-Base Neutralization
  • Bicarbonate Wash: Return the combined organic layers to the separatory funnel. Slowly add 0.5 volumes of saturated aqueous NaHCO3​ .

    • Causality: This neutralizes residual catalyst and converts benzoic acid to sodium benzoate[2].

    • Critical Warning: CO2​ gas will evolve rapidly. Swirl gently before stoppering, and vent immediately upon inversion to prevent glassware rupture[2].

  • Aqueous Removal: Allow phase separation and drain the bottom organic layer.

    • Self-Validation Check: Test the pH of the discarded aqueous layer. It must be basic (pH 8-9)[3]. If it is acidic, unreacted benzoic acid remains, and the NaHCO3​ wash must be repeated.

Phase III: Drying and Isolation
  • Brine Wash: Wash the organic layer with 0.5 volumes of saturated NaCl (brine).

    • Causality: The high ionic strength of brine "salts out" organics from the aqueous phase and draws dissolved water out of the organic layer, breaking any micro-emulsions[4].

  • Chemical Drying: Transfer the organic layer to a dry flask. Add anhydrous sodium sulfate ( Na2​SO4​ ) incrementally, swirling between additions.

    • Self-Validation Check: Continue adding until the drying agent stops clumping and flows freely like sand, indicating all residual water has been absorbed[3]. Let sit for 10 minutes.

  • Filtration & Evaporation: Filter out the drying agent. Concentrate the filtrate using a rotary evaporator at 30°C under reduced pressure to yield the crude 5-methyltetrahydrofuran-2-yl benzoate as a clear liquid or oil[1].

Process Workflow

G Crude Crude Reaction Mixture Dilute Dilute with H2O & DCM Crude->Dilute Phase1 Phase Separation Dilute->Phase1 Aq1 Aqueous Layer 1 (Catalyst, Alcohol) Phase1->Aq1 Discard Org1 Organic Layer 1 (Ester, Benzoic Acid) Phase1->Org1 Retain Wash1 Wash with Sat. NaHCO3 Org1->Wash1 Phase2 Phase Separation Wash1->Phase2 Aq2 Aqueous Layer 2 (Sodium Benzoate) Phase2->Aq2 Discard Org2 Organic Layer 2 (Target Ester) Phase2->Org2 Retain Brine Brine Wash & Dry (Na2SO4) Org2->Brine Evap Rotary Evaporation Brine->Evap Pure 5-Methyltetrahydrofuran-2-yl Benzoate Evap->Pure

Liquid-liquid extraction workflow for 5-methyltetrahydrofuran-2-yl benzoate isolation.

Troubleshooting & Emulsion Management

  • Persistent Emulsions: If the boundary between the organic and aqueous layers remains obscure, avoid aggressive shaking. Instead, gently swirl the funnel. If an emulsion has already formed, add additional brine to increase the aqueous phase's density and surface tension, or filter the entire mixture through a pad of Celite to remove emulsion-stabilizing particulates[4].

  • Product Loss Verification: To ensure no target ester is inadvertently discarded, analyze the aqueous layers via Thin-Layer Chromatography (TLC) prior to disposal[4]. If the ester is detected, perform a back-extraction on the aqueous waste using a fresh portion of DCM.

Sources

Method

Application Notes and Protocols for the Incorporation of 5-Methyltetrahydrofuran-2-yl Benzoate into Polymer Matrices

Abstract These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 5-methyltetrahydrofuran-2-yl benzoate (5-MHF-B) and its subsequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 5-methyltetrahydrofuran-2-yl benzoate (5-MHF-B) and its subsequent incorporation into common biocompatible and biodegradable polymer matrices. This document details step-by-step protocols for solvent casting, melt blending, and electrospinning techniques, alongside methodologies for the thorough characterization of the resulting polymer composites. The rationale behind experimental choices, potential applications in fields such as controlled drug delivery and biodegradable materials, and the significance of utilizing a bio-based moiety are discussed to provide a holistic and practical resource.

Introduction: Rationale and Significance

The convergence of green chemistry and advanced materials science has spurred interest in functional molecules derived from renewable feedstocks. 5-methyltetrahydrofuran (5-MHF), a derivative of levulinic acid, is a prominent bio-based solvent gaining traction as a sustainable alternative to conventional petroleum-derived ethers like tetrahydrofuran (THF).[1][2][3] Its ester, 5-methyltetrahydrofuran-2-yl benzoate (5-MHF-B), is a molecule of interest for modifying polymer properties.

Incorporating 5-MHF-B into polymer matrices such as poly(lactic acid) (PLA), poly(lactic-co-glycolic acid) (PLGA), and polycaprolactone (PCL) offers several compelling advantages.[4][][6] Depending on the application, 5-MHF-B can function as:

  • A bio-based plasticizer , enhancing the flexibility and processability of inherently brittle polymers like PLA.

  • A hydrophobic modifier , tuning the degradation rate and surface properties of the polymer matrix.

  • A model small molecule for studying encapsulation and release kinetics in drug delivery systems, leveraging its ester functionality which can undergo hydrolysis.[7]

This guide provides the foundational protocols to explore these possibilities, from the synthesis of the parent molecule to the fabrication and analysis of advanced polymer composites.

PART 1: Synthesis and Characterization of 5-Methyltetrahydrofuran-2-yl Benzoate

A reliable and well-characterized supply of 5-MHF-B is the prerequisite for any successful incorporation study. The following protocol describes a standard esterification procedure.

Protocol 1: Synthesis via Esterification

This protocol involves the reaction of 5-methyltetrahydrofuran-2-ol with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials and Reagents:

  • 5-methyltetrahydrofuran-2-ol

  • Benzoyl chloride

  • Pyridine or Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methyltetrahydrofuran-2-ol (1.0 eq) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Ensure the temperature remains at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 5-methyltetrahydrofuran-2-yl benzoate as a clear oil.[7]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 5-methyltetrahydrofuran-2-ol + Benzoyl Chloride + Pyridine in DCM Reaction Stir at 0°C to RT (12-16h) Reactants->Reaction Esterification Workup Aqueous Work-up (NaHCO₃, HCl, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 5-MHF-B Purification->Product

Caption: Workflow for the synthesis of 5-MHF-B.

Characterization of 5-MHF-B

Confirming the identity and purity of the synthesized product is critical.

Technique Parameter Expected Result for 5-MHF-B
Appearance VisualClear, colorless to pale yellow oil.[7]
¹H NMR (CDCl₃, 400 MHz)Chemical Shifts (δ)Peaks corresponding to the benzoate and 5-methyltetrahydrofuran protons.
¹³C NMR (CDCl₃, 100 MHz)Chemical Shifts (δ)Peaks for carbonyl carbon (~166 ppm), aromatic carbons, and aliphatic carbons of the furan ring.
FTIR (neat)Wavenumber (cm⁻¹)Strong C=O stretch (~1720 cm⁻¹), C-O stretches (~1270, 1110 cm⁻¹), and aromatic C-H bands.[8]
Mass Spec (EI) m/zMolecular ion peak [M]⁺ at ~206.24 g/mol .[7]

PART 2: Incorporation of 5-MHF-B into Polymer Matrices

The choice of incorporation method depends on the polymer's properties, the desired final form of the composite, and the available equipment. Here, we detail three versatile methods.

Selected Polymer Matrices
  • Poly(lactic acid) (PLA): A rigid, biodegradable polyester derived from renewable resources. Often requires plasticization to improve flexibility.

  • Poly(lactic-co-glycolic acid) (PLGA): A copolymer known for its tunable degradation rate, widely used in drug delivery.[4][6]

  • Polycaprolactone (PCL): A flexible, semi-crystalline, and biodegradable polymer with a slow degradation rate, suitable for long-term implants.[4][9]

Protocol 2.1: Solvent Casting

This method is ideal for creating thin films and for initial screening of miscibility and properties at the lab scale.

Procedure:

  • Polymer Dissolution: Dissolve the chosen polymer (e.g., PLA) in a suitable volatile solvent (e.g., DCM or Chloroform) to create a 5-10% (w/v) solution. Stir until fully dissolved.

  • Addition of 5-MHF-B: Add the desired amount of 5-MHF-B (e.g., 5, 10, 15 wt% relative to the polymer) to the polymer solution. Stir until a homogenous mixture is obtained.

  • Casting: Pour the solution into a flat, level petri dish or a Teflon mold.

  • Evaporation: Cover the mold loosely to allow for slow solvent evaporation in a fume hood at room temperature for 24-48 hours. Slow evaporation is crucial to prevent the formation of pores and ensure a uniform film.

  • Drying: Transfer the resulting film to a vacuum oven and dry at a temperature below the polymer's glass transition temperature (Tg) for at least 48 hours to remove any residual solvent.

Protocol 2.2: Melt Blending

A solvent-free, scalable method that is representative of industrial processing techniques.

Procedure:

  • Drying: Thoroughly dry the polymer pellets or powder in a vacuum oven overnight at an appropriate temperature (e.g., 80 °C for PLA) to remove moisture, which can cause hydrolytic degradation during melting.

  • Premixing: In a sealed container, physically mix the dried polymer with the desired weight percentage of liquid 5-MHF-B. Tumble the mixture to ensure the liquid is well-distributed over the polymer pellets.

  • Extrusion: Feed the premixed material into a pre-heated twin-screw extruder. The temperature profile of the extruder should be set according to the polymer's processing window (e.g., 170-190 °C for PLA).

  • Homogenization: The shearing action of the screws will ensure homogenous mixing of the 5-MHF-B within the molten polymer.

  • Collection: Extrude the molten blend through a die into a strand, cool it in a water bath, and pelletize it for further processing (e.g., compression molding or injection molding).

Protocol 2.3: Electrospinning

This technique produces non-woven mats of micro- or nano-scale fibers, ideal for tissue engineering scaffolds or high-surface-area membranes.

Procedure:

  • Solution Preparation: Prepare a polymer solution as described in the Solvent Casting method (Step 1 & 2), but at a higher concentration (e.g., 15-25% w/v) to achieve sufficient viscosity for fiber formation.

  • Apparatus Setup:

    • Load the polymer/5-MHF-B solution into a syringe fitted with a blunt-tipped metal needle.

    • Place the syringe in a syringe pump to ensure a constant flow rate.

    • Position a grounded collector plate (e.g., aluminum foil) at a set distance from the needle tip (typically 10-20 cm).

  • Spinning:

    • Apply a high voltage (e.g., 10-20 kV) to the needle tip.

    • Start the syringe pump at a low flow rate (e.g., 0.5-2.0 mL/h).

    • A jet of the polymer solution will erupt from the needle tip, the solvent will rapidly evaporate, and solid fibers will be deposited on the collector.

  • Drying: Carefully remove the fibrous mat from the collector and dry it in a vacuum oven for 24-48 hours to remove residual solvent.

Incorporation Workflows Diagram

Incorporation_Workflows cluster_0 Solvent Casting cluster_1 Melt Blending cluster_2 Electrospinning sc1 Dissolve Polymer & 5-MHF-B in Solvent sc2 Cast in Mold sc1->sc2 sc3 Slow Evaporation sc2->sc3 sc4 Vacuum Dry sc3->sc4 sc_out Film sc4->sc_out mb1 Dry & Premix Polymer with 5-MHF-B mb2 Melt Extrude mb1->mb2 mb3 Cool & Pelletize mb2->mb3 mb_out Pellets mb3->mb_out es1 Prepare Concentrated Polymer/5-MHF-B Solution es2 Apply High Voltage es1->es2 es3 Pump & Collect Fibers es2->es3 es4 Vacuum Dry es3->es4 es_out Fibrous Mat es4->es_out

Caption: Workflows for three methods of incorporation.

PART 3: Characterization of 5-MHF-B-Polymer Composites

Characterization is essential to understand how the incorporation of 5-MHF-B affects the polymer's physical, thermal, and morphological properties.

Protocol 3.1: Thermal Analysis

A. Differential Scanning Calorimetry (DSC): DSC measures heat flow into or out of a sample as a function of temperature, revealing key thermal transitions.[10][11]

  • Sample Preparation: Accurately weigh 5-10 mg of the composite material into an aluminum DSC pan and seal it.

  • Analysis:

    • Use a heat-cool-heat cycle to erase the thermal history of the material.

    • Ramp the temperature from ambient to above the polymer's melting point (Tm) at a rate of 10 °C/min.

    • Cool the sample back down at 10 °C/min.

    • Perform a second heating ramp at 10 °C/min.

  • Data Interpretation: Determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) from the second heating scan. A decrease in Tg compared to the pure polymer is a strong indicator of successful plasticization.

B. Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability.[11]

  • Sample Preparation: Place 10-15 mg of the composite material into a TGA pan.

  • Analysis: Heat the sample from room temperature to ~600 °C at a rate of 20 °C/min under a nitrogen atmosphere.

  • Data Interpretation: Determine the onset of degradation temperature. Compare the thermal stability of the composite to the pure polymer and pure 5-MHF-B.

Protocol 3.2: Spectroscopic Analysis

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups and potential interactions between the polymer and 5-MHF-B.

  • Sample Preparation: For films, analyze directly. For pellets or fibers, prepare a KBr pellet or use an ATR-FTIR accessory.

  • Analysis: Scan the sample over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Look for characteristic peaks of both the polymer (e.g., C=O stretch in PLA at ~1750 cm⁻¹) and 5-MHF-B (e.g., C=O at ~1720 cm⁻¹ and aromatic signals). Shifts in peak positions, particularly of the carbonyl groups, can indicate hydrogen bonding or other interactions.

Protocol 3.3: Morphological Analysis

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the material's surface morphology.[10]

  • Sample Preparation: Mount a small piece of the composite film or fibrous mat onto an aluminum stub using carbon tape. For cross-sectional analysis, cryo-fracture the sample in liquid nitrogen.

  • Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging: Image the sample at various magnifications to observe the surface topography, fiber diameter (for electrospun mats), or the fractured surface to assess the dispersion of 5-MHF-B (e.g., look for phase separation or droplets at higher concentrations).

Characterization Summary and Expected Outcomes
Technique Property Measured Expected Outcome with 5-MHF-B Incorporation
DSC Glass Transition (Tg), Melting Temp (Tm)Decrease in Tg indicates plasticization. Minor changes in Tm.
TGA Thermal StabilityMay show a slight decrease in the onset of degradation temperature.
FTIR Chemical InteractionsAppearance of peaks from both components. Potential shifts in carbonyl peaks.
SEM Morphology/DispersionHomogenous surface at low wt%. Potential phase separation at high wt%.
Tensile Test Mechanical PropertiesDecrease in Young's Modulus and Tensile Strength; Increase in Elongation at Break.
Characterization Workflow Diagram

Characterization_Workflow Composite 5-MHF-B Polymer Composite Sample Thermal Thermal Properties Composite->Thermal Spectro Spectroscopic Analysis Composite->Spectro Morpho Morphological Analysis Composite->Morpho DSC DSC Analysis (Tg, Tm, Tc) Thermal->DSC TGA TGA Analysis (Thermal Stability) Thermal->TGA FTIR FTIR Analysis (Interactions) Spectro->FTIR SEM SEM Analysis (Dispersion, Surface) Morpho->SEM

Caption: Workflow for composite material characterization.

PART 4: Potential Applications and Future Directions

The successful incorporation of 5-MHF-B into polymer matrices opens avenues for several applications:

  • Biodegradable Packaging: Plasticized PLA films can offer improved flexibility and toughness, making them more suitable for food packaging applications where brittleness is a limitation.

  • Drug Delivery Systems: PLGA or PCL matrices containing 5-MHF-B can be studied for controlled release. The ester bond of 5-MHF-B can hydrolyze, and its release can be monitored as a model for small-molecule drug delivery.[7][12]

  • 3D Printing Filaments: Melt-blended pellets can be extruded into filaments for Fused Filament Fabrication (FFF). The plasticizing effect of 5-MHF-B can improve the printability and mechanical properties of the printed objects.

  • Tissue Engineering Scaffolds: Electrospun fibrous mats provide a structure mimicking the extracellular matrix. Modifying the properties of the fibers with 5-MHF-B could influence cell adhesion and proliferation.

Future research should focus on quantifying the migration of 5-MHF-B out of the polymer matrix, evaluating the long-term degradation behavior of the composites in physiological conditions, and assessing the biocompatibility of the resulting materials.

References

  • Omics Online. (2024). Biocompatible Polymers for 3D-Printed Drug Delivery: Materials Innovation for Sustainable Therapies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies. PubMed. Retrieved from [Link]

  • American Chemical Society. (2007). Biocompatible Polymeric Materials Intended for Drug Delivery and Therapeutic Applications. ACS Publications. Retrieved from [Link]

  • MDPI. (2022). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Retrieved from [Link]

  • MDPI. (2024). An Overview of Biopolymers for Drug Delivery Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (±)-((2S,5R)-5-(acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate (5). Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. Retrieved from [Link]

  • MolecularCloud. (2025). Techniques Used for Polymer Characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. PubMed Central. Retrieved from [Link]

  • MDPI. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): a non-polar, non-peroxide forming ether replacement for hazardous hydrocarbon solvents. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Activation of Stable Polymeric Esters by Using Organo-Activated Acyl Transfer Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Methacrylate Polymers With “Flipped External” Ester Groups: A Review. PubMed Central. Retrieved from [Link]

  • YouTube. (2025). An Overview of Analytical Techniques for Polymer Characterization Polymer Analysis. Retrieved from [Link]

  • American Chemical Society. (2023). Photopolymers Based on Boronic Esters for the Enhanced Degradation of 3D-Printed Scaffolds. ACS Applied Polymer Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents. PubMed Central. Retrieved from [Link]

  • BioOrganics. (n.d.). Tetrahydro-5-methyl-2-furanol 2-Benzoate. Retrieved from [Link]

  • American Chemical Society. (2022). Biobased 2,5-Dimethyltetrahydrofuran as a Green Aprotic Ether Solvent. ACS Publications. Retrieved from [Link]

  • MDPI. (2021). Comprehensive Characterization of Polymeric Composites Reinforced with Silica Microparticles Using Leftover Materials of Fused Filament Fabrication 3D Printing. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Safer bio-based solvents to replace toluene and tetrahydrofuran for the biocatalyzed synthesis of polyesters. Green Chemistry. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Preparation and Characterization of Polymer Nanocomposites. Scirp.org. Retrieved from [Link]

  • American Chemical Society. (2022). Biobased 2,5-Dimethyltetrahydrofuran as a Green Aprotic Ether Solvent. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enzyme-catalyzed C–C bond formation using 2-methyltetrahydrofuran (2-MTHF) as (co)solvent: efficient and bio-based alternative to DMSO and MTBE. Green Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 2-(5-formylfuran-2-yl)benzoate — Chemical Substance Information. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methyltetrahydrofuran-2-yl Benzoate

Welcome to the technical support center for the synthesis of 5-methyltetrahydrofuran-2-yl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-methyltetrahydrofuran-2-yl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and maximize your product yield.

I. Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 5-methyltetrahydrofuran-2-yl benzoate via the esterification of 5-methyltetrahydrofuran-2-methanol with a benzoylating agent.

Issue 1: Low to No Product Yield

You've completed the reaction, but analysis (TLC, GC-MS, NMR) shows a low yield of the desired 5-methyltetrahydrofuran-2-yl benzoate or none at all.

Potential Causes & Step-by-Step Solutions
  • Cause A: Incomplete Reaction. The esterification reaction may not have gone to completion. This is a common issue with equilibrium-driven reactions like Fischer esterification.[1][2]

    • Solution 1: Drive the Equilibrium.

      • Water Removal: If using an acid catalyst like sulfuric acid in a solvent that forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to remove water as it is formed. This shifts the equilibrium towards the product side.

      • Excess Reagent: Use a significant excess of one of the reactants, typically the less expensive one. For instance, using an excess of benzoyl chloride or benzoic acid can push the reaction forward.[3]

  • Cause B: Inactive Catalyst or Reagents. The acid catalyst may be old or hydrated, or the benzoylating agent (e.g., benzoyl chloride) may have hydrolyzed over time.

    • Solution 1: Verify Reagent and Catalyst Quality.

      • Use Fresh Reagents: Whenever possible, use freshly opened or purified reagents. Benzoyl chloride is particularly susceptible to hydrolysis and should be handled under anhydrous conditions.

      • Activate Catalyst: If using a solid acid catalyst, consider activating it by heating under vacuum prior to use to remove any adsorbed water.

  • Cause C: Inappropriate Reaction Temperature. The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.

    • Solution 1: Optimize Reaction Temperature.

      • Gradual Increase: Start the reaction at a moderate temperature (e.g., room temperature) and gradually increase it while monitoring the progress by TLC.

      • Consult Literature: Refer to established protocols for similar esterifications to find the optimal temperature range. For many benzoylations, stirring at room temperature for several hours is sufficient.[4]

Issue 2: Significant Formation of Side Products

Your reaction mixture contains the desired product, but also a considerable amount of impurities, complicating purification and reducing the isolated yield.

Potential Causes & Step-by-Step Solutions
  • Cause A: Self-Condensation of the Alcohol. Under strongly acidic conditions and heat, alcohols can undergo dehydration to form ethers.

    • Solution 1: Milder Reaction Conditions.

      • Use a Milder Catalyst: Instead of strong mineral acids, consider using a milder catalyst such as a Lewis acid or an enzyme.

      • Lower the Temperature: Running the reaction at a lower temperature can minimize dehydration side reactions.

  • Cause B: Ring-Opening of the Tetrahydrofuran Moiety. The tetrahydrofuran ring can be susceptible to opening under harsh acidic conditions.

    • Solution 1: Control Acidity and Temperature.

      • Stoichiometric Base: When using acyl chlorides, a stoichiometric amount of a non-nucleophilic base like pyridine or triethylamine should be used to neutralize the HCl generated, preventing acid-catalyzed side reactions.[4][5]

      • Careful Acid Addition: If using a strong acid catalyst, add it slowly and at a low temperature to control the exotherm and minimize localized high concentrations of acid.

  • Cause C: Formation of Benzoic Anhydride. If using benzoyl chloride, it can react with any residual water to form benzoic acid, which can then react with another molecule of benzoyl chloride to form benzoic anhydride.

    • Solution 1: Ensure Anhydrous Conditions.

      • Dry Glassware: Thoroughly dry all glassware in an oven before use.

      • Anhydrous Solvents: Use anhydrous solvents. Solvents can be dried using appropriate drying agents or obtained commercially in sealed bottles.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Issue 3: Difficulty in Product Isolation and Purification

You have successfully synthesized the product, but are struggling to isolate it in a pure form from the reaction mixture.

Potential Causes & Step-by-Step Solutions
  • Cause A: Emulsion Formation During Aqueous Workup. The presence of both organic and aqueous phases with surfactants or unreacted starting materials can lead to the formation of stable emulsions.

    • Solution 1: Breaking Emulsions.

      • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion.[5]

      • Filtration: Filter the emulsified mixture through a pad of Celite or glass wool.

      • Centrifugation: If available, centrifuging the mixture can help to separate the layers.

  • Cause B: Co-elution of Impurities During Column Chromatography. The product and impurities may have similar polarities, making separation by column chromatography challenging.[6]

    • Solution 1: Optimize Chromatographic Conditions.

      • Solvent System Screening: Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities to find one that provides the best separation between your product and the impurities.[6]

      • Gradient Elution: Employ a gradient elution strategy during column chromatography, starting with a non-polar solvent and gradually increasing the polarity.[6] This can help to resolve closely eluting compounds.

      • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.

  • Cause C: Product is an Oil and Difficult to Handle. Many esters are oils at room temperature, which can make them more challenging to handle and purify than crystalline solids.

    • Solution 1: Alternative Purification Techniques.

      • Distillation: If the product is thermally stable and has a sufficiently high boiling point, vacuum distillation can be an effective purification method.

      • Kugelrohr Distillation: For small quantities of high-boiling oils, a Kugelrohr apparatus can be used for short-path distillation under high vacuum.

II. Frequently Asked Questions (FAQs)

Synthesis Strategy & Reagents

Q1: What are the most common methods for synthesizing 5-methyltetrahydrofuran-2-yl benzoate?

The most direct and common method is the esterification of 5-methyltetrahydrofuran-2-methanol.[5] This can be achieved through several well-established protocols:

  • Fischer Esterification: Reacting the alcohol with benzoic acid in the presence of a strong acid catalyst like sulfuric acid.[3] This is an equilibrium process.

  • Acylation with Benzoyl Chloride: Reacting the alcohol with benzoyl chloride in the presence of a base like pyridine to neutralize the HCl byproduct.[4] This reaction is generally faster and not reversible.

  • Steglich Esterification: Using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP) to couple the alcohol with benzoic acid. This method is mild and suitable for acid-sensitive substrates.

  • Transesterification: Reacting the alcohol with a simple benzoate ester (e.g., methyl benzoate) in the presence of an acid or base catalyst.[7][8]

Q2: How do I choose the right benzoylating agent?

  • Benzoic Acid: Best for Fischer esterification. It's inexpensive and readily available. The reaction is reversible, so measures to drive the equilibrium are often necessary.

  • Benzoyl Chloride: Highly reactive and leads to a fast and generally irreversible reaction. It produces HCl, which must be scavenged by a base. It is sensitive to moisture.

  • Benzoic Anhydride: Less reactive than benzoyl chloride but more reactive than benzoic acid. It produces benzoic acid as a byproduct, which can be removed during workup.

Q3: What is the role of the base in the reaction with benzoyl chloride?

The base, typically pyridine or triethylamine, serves two primary purposes:

  • HCl Scavenger: It neutralizes the hydrochloric acid that is formed during the reaction, preventing it from catalyzing side reactions like ring-opening of the tetrahydrofuran.

  • Acylating Agent Activation (in some cases): With pyridine, there can be the formation of a more reactive acylpyridinium salt intermediate.

Reaction Conditions

Q4: What is the optimal solvent for this synthesis?

The choice of solvent depends on the chosen method:

  • For reactions with benzoyl chloride, aprotic solvents like dichloromethane (DCM)[5], diethyl ether, or tetrahydrofuran (THF) are commonly used.

  • For Fischer esterification, a solvent that can form an azeotrope with water, such as toluene, is beneficial if a Dean-Stark apparatus is used.

  • 2-Methyltetrahydrofuran (2-MeTHF) itself can be a good solvent choice, as it is a more environmentally friendly alternative to THF and can sometimes improve reaction outcomes.[9][10]

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction.[4][5]

  • Spot the starting material (5-methyltetrahydrofuran-2-methanol), the benzoylating agent, and the reaction mixture on a TLC plate.

  • Elute the plate with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable agent (e.g., potassium permanganate or vanillin). The disappearance of the starting alcohol and the appearance of a new, less polar spot corresponding to the ester product indicate that the reaction is progressing.

Product Characterization

Q6: What are the expected spectroscopic data for 5-methyltetrahydrofuran-2-yl benzoate?

While the exact values can vary slightly depending on the solvent and instrument, you can expect the following characteristic signals:

  • 1H NMR (in CDCl3):

    • Aromatic protons of the benzoate group appearing as multiplets or doublets and triplets in the range of δ 7.4-8.1 ppm.

    • Protons on the tetrahydrofuran ring, which will appear as a series of multiplets in the upfield region.

    • The methyl group on the tetrahydrofuran ring will be a doublet around δ 1.2-1.4 ppm.

  • 13C NMR (in CDCl3):

    • The ester carbonyl carbon will appear around δ 166 ppm.

    • Aromatic carbons will be in the range of δ 128-133 ppm.

    • Carbons of the tetrahydrofuran ring will be in the upfield region.

  • IR (neat):

    • A strong C=O stretch for the ester at approximately 1720 cm-1.

    • C-O stretches in the region of 1270-1100 cm-1.

    • Aromatic C-H stretches just above 3000 cm-1.

III. Experimental Protocols & Data

Protocol 1: Esterification using Benzoyl Chloride and Pyridine

This protocol is adapted from standard esterification procedures.[4][5]

Materials:

  • 5-methyltetrahydrofuran-2-methanol (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-methyltetrahydrofuran-2-methanol in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add benzoyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-methyltetrahydrofuran-2-yl benzoate.

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Action
Low Yield Incomplete reactionUse a Dean-Stark trap, use excess reagent.
Inactive reagentsUse fresh reagents, ensure anhydrous conditions.
Suboptimal temperatureOptimize temperature by gradual heating and monitoring.
Side Products Alcohol self-condensationUse milder conditions, lower temperature.
THF ring openingControl acidity, use a non-nucleophilic base.
Anhydride formationMaintain strict anhydrous conditions.
Purification Issues Emulsion during workupAdd brine, filter through Celite.
Co-elution of impuritiesScreen different solvent systems for chromatography.

IV. Visual Guides

Diagram 1: General Esterification Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Combine Alcohol & Benzoylating Agent prep_solvent Add Anhydrous Solvent prep_reagents->prep_solvent prep_base Add Base (if applicable) prep_solvent->prep_base react_stir Stir at Optimal Temperature prep_base->react_stir react_monitor Monitor by TLC react_stir->react_monitor workup_quench Quench Reaction react_monitor->workup_quench workup_extract Aqueous Extraction workup_quench->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry workup_concentrate Concentrate workup_dry->workup_concentrate workup_purify Purify (Chromatography) workup_concentrate->workup_purify product product workup_purify->product Pure Product

Caption: A generalized workflow for the synthesis of 5-methyltetrahydrofuran-2-yl benzoate.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield? check_completion Is Reaction Complete by TLC? start->check_completion check_reagents Are Reagents and Catalyst Active? check_completion->check_reagents No action_drive_eq Action: Drive Equilibrium (e.g., remove water) check_completion->action_drive_eq Yes check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions No action_new_reagents Action: Use Fresh/ Purified Reagents check_reagents->action_new_reagents Yes action_optimize_temp Action: Optimize Temperature & Time check_conditions->action_optimize_temp No

Caption: A decision tree for troubleshooting low product yield in the synthesis.

V. References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Derivatives from Tetrahydro-5-methylfuran-2-methanol. Retrieved from

  • EvitaChem. (n.d.). 5-Methyltetrahydrofuran-2-yl benzoate (EVT-13462208). Retrieved from

  • MDPI. (2022). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)benzoate. Retrieved from

  • ResearchGate. (n.d.). Synthesis of (±)-((2S,5R)-5-(acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate (5). Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols: Methyl 2-(5-methylfuran-2-yl)benzoate in the Synthesis of Heterocyclic Compounds. Retrieved from

  • OSTI. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. Retrieved from

  • Unknown Source. (n.d.). Lab5 procedure esterification.

  • ResearchGate. (n.d.). Condition Optimization for Synthesis of 5-methyl-2(pyrimidin-2-yl) Benzoic Acid. Retrieved from

  • Google Patents. (n.d.). CN113666891B - Preparation method of 2, 5-tetrahydrofuran dimethanol. Retrieved from

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from

  • PMC. (2025). One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches. Retrieved from

  • Unknown Source. (n.d.). Preparation of Methyl Benzoate.

  • ACS Publications. (2019). 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence. Retrieved from

  • Master Organic Chemistry. (2022). Transesterification. Retrieved from

  • Unknown Source. (n.d.). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.

  • Unknown Source. (n.d.). Acid to Ester - Common Conditions.

  • MDPI. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from

  • PMC. (2023). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. Retrieved from

  • YouTube. (2016). Fisher Esterification Mechanism. Retrieved from

  • Cheméo. (n.d.). Chemical Properties of 2-Furanmethanol, tetrahydro-5-methyl- (CAS 6126-49-4). Retrieved from

  • RECERCAT. (n.d.). Selective hydrogenolysis of 5-hydroxymethylfurfural to 5-methylfurfural over Au/TiO2. Retrieved from

  • OSTI.GOV. (2018). Catalytic C-O bond hydrogenolysis of tetrahydrofuran-dimethanol over metal supported WOx/TiO2 catalysts. Retrieved from

Sources

Optimization

Technical Support Center: Stereochemical Isolation of 5-Methyltetrahydrofuran-2-yl Benzoate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of the cis and trans diastereomers of 5-methylt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of the cis and trans diastereomers of 5-methyltetrahydrofuran-2-yl benzoate. Because the tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, achieving high diastereomeric excess (d.e.) is critical for downstream structure-activity relationship (SAR) studies[1].

Below, you will find field-proven troubleshooting strategies, comparative data, and self-validating protocols designed to resolve co-elution issues and ensure absolute stereochemical integrity.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is the baseline separation of cis and trans isomers of 5-methyltetrahydrofuran-2-yl benzoate so challenging on standard silica? A1: The cis and trans isomers of 2,5-disubstituted tetrahydrofurans possess nearly identical molecular weights (206.24 g/mol ) and highly similar dipole moments[2][3]. The primary difference lies solely in the spatial orientation of the C2-benzoate and C5-methyl groups relative to the THF ring plane. This subtle steric variance results in nearly identical partitioning coefficients in standard biphasic solvent systems (like hexane/ethyl acetate), leading to co-elution on low-resolution, irregular silica gel.

Q2: If the separation is so difficult, why do we derivatize the parent alcohol to a benzoate ester in the first place? A2: The parent compound, 5-methyltetrahydrofuran-2-ol, lacks a strong chromophore, making UV-directed fractionation nearly impossible. Derivatization with benzoyl chloride installs a phenyl ring, providing robust UV absorbance at 230 nm and 254 nm. More importantly, the bulky benzoate group exaggerates the steric differences between the cis and trans faces of the THF ring. This bulk increases the difference in their retention factors ( k′ ) on the stationary phase. This strategy is analogous to the diacetylation of 2,5-di(hydroxymethyl)tetrahydrofuran, which alters the physical properties enough to enable the selective precipitation and separation of its trans isomer[4].

Q3: What is the most efficient chromatographic method for the preparative separation of these diastereomers? A3: While high-performance reverse-phase liquid chromatography (RP-HPLC) is the standard, Supercritical Fluid Chromatography (SFC) is the gold standard for this specific scaffold[5]. SFC utilizing supercritical CO₂ with a methanol co-solvent exploits the subtle stereochemical differences more effectively than liquid mobile phases due to the higher diffusivity and lower viscosity of the supercritical fluid, allowing for higher theoretical plate counts and baseline resolution ( Rs​>1.5 ).

Q4: My peaks are tailing and co-eluting on RP-HPLC. How can I troubleshoot this? A4: Tailing in neutral ester separations is rarely due to ionization. Instead, it is typically caused by secondary interactions with unendcapped silanols on the C18 stationary phase or localized mass overloading.

  • Action 1 (Stationary Phase): Switch to a fully endcapped or sterically protected C18 column to eliminate silanol-ester hydrogen bonding.

  • Action 2 (Load Capacity): Decrease the injection volume by 50%. If the peak shape sharpens and Rs​ improves, you were experiencing mass overload.

  • Action 3 (Thermodynamics): Lower the column temperature to 15°C. Reducing thermal energy can sometimes slow the dynamic interconversion or conformational flipping of the THF ring, sharpening the peaks[1].

Part 2: Quantitative Data & Method Comparison

To select the optimal separation modality for your laboratory's scale, refer to the comparative data table below.

Separation ModalityStationary PhaseTypical Mobile PhaseExpected Resolution ( Rs​ )ScalabilityUV Compatibility
Normal Phase Flash Spherical Silica (15 µm)Hexane / EtOAc (95:5)0.8 - 1.1 (Partial)High (Grams)Excellent (254 nm)
Reverse-Phase HPLC Endcapped C18 (5 µm)Water / MeCN (Gradient)1.2 - 1.5 (Near Baseline)Medium (mg to g)Excellent (254 nm)
Chiral SFC Chiralpak AS-H (5 µm)CO₂ / MeOH (90:10)> 2.0 (Baseline)High (Grams)Excellent (245 nm)

Note: SFC parameters are adapted from validated methods for separating diastereomers of substituted tetrahydrofurans[5].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Analytical Method Development (RP-HPLC)

Objective: Establish a baseline separation ( Rs​≥1.5 ) to guide preparative scale-up.

  • Sample Preparation: Dissolve 1.0 mg of the crude cis/trans 5-methyltetrahydrofuran-2-yl benzoate mixture in 1.0 mL of HPLC-grade Acetonitrile (MeCN).

    • Causality: Matching the sample diluent to the strong solvent of the mobile phase prevents peak distortion (solvent effects) upon injection.

  • Column Equilibration: Equip the HPLC with a fully endcapped C18 column (e.g., 4.6 x 150 mm, 3 µm). Equilibrate with 40% MeCN / 60% Water at 1.0 mL/min.

  • Gradient Execution: Inject 5 µL of the sample. Run a shallow linear gradient from 40% MeCN to 60% MeCN over 30 minutes. Monitor UV absorbance at 254 nm.

    • Causality: A shallow gradient maximizes the separation factor ( α ) by keeping the analytes interacting with the stationary phase longer, exploiting the minor steric differences of the C2/C5 substituents.

  • System Validation: Calculate the resolution ( Rs​ ) between the two peaks using the formula Rs​=2(tR2​−tR1​)/(w1​+w2​) . If Rs​<1.5 , decrease the gradient slope to 0.5% MeCN/min. Do not proceed to prep-scale until Rs​≥1.5 .

Protocol 2: Preparative Scale Separation and Stereochemical Validation

Objective: Isolate >98% pure diastereomers and confirm their absolute configuration.

  • Scale-Up Injection: Using the optimized gradient from Protocol 1, scale the flow rate and injection volume proportionally to your preparative column dimensions (e.g., 21.2 x 250 mm). Inject the crude mixture.

  • Fraction Collection: Collect fractions strictly across the apex of each peak. Discard the valley (the overlapping region between the cis and trans peaks) to ensure maximum diastereomeric purity.

    • Causality: Sacrificing yield at the peak intersection is a necessary thermodynamic trade-off to guarantee >98% d.e. for downstream biological testing.

  • Lyophilization: Pool the respective fractions and remove the solvent via lyophilization to yield the isolated cis and trans isomers as clear oils[2].

  • Self-Validation (Purity): Re-inject 1 µL of each isolated isomer using the analytical method (Protocol 1). The chromatogram must show a single peak.

  • Self-Validation (Stereochemistry): Dissolve each pure isomer in CDCl₃ and perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.

    • Causality: NOESY will show a through-space correlation cross-peak between the C2-proton and C5-proton if they are on the same face of the ring (cis isomer). The absence of this strong correlation indicates the trans isomer.

Part 4: Process Visualization

Workflow N1 Crude cis/trans Mixture 5-methylTHF-2-yl benzoate N2 Analytical HPLC Profiling (C18, MeCN/H2O, UV 254nm) N1->N2 N3 Calculate Resolution (Rs) Is Rs > 1.5? N2->N3 N4 Method Optimization (Adjust Gradient/Isocratic) N3->N4 No (Co-elution) N5 Preparative LC / SFC (Scale-up Fractionation) N3->N5 Yes (Baseline) N4->N2 Re-test N6 Pure cis-Isomer (Validation via 2D NOESY) N5->N6 N7 Pure trans-Isomer (Validation via 2D NOESY) N5->N7

Workflow for the chromatographic separation and validation of cis/trans THF-benzoate isomers.

References

  • EvitaChem.Buy 5-Methyltetrahydrofuran-2-yl benzoate (EVT-13462208).
  • BioOrganics.Tetrahydro-5-methyl-2-furanol 2-Benzoate.
  • Google Patents.WO2022256842A1 - Hydroxy and (halo)alkoxy substituted tetrahydrofurans as modulators of sodium channels.
  • ACS Publications.Isomerization of cis-2,5-Di(hydroxymethyl)tetrahydrofuran to its trans-Isomer and the Effect of the cis/trans Ratio on the Properties of its Polyester.
  • National Institutes of Health (NIH).Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.

Sources

Troubleshooting

reducing unwanted byproducts in 5-methyltetrahydrofuran-2-yl benzoate esterification

Technical Support Center: Esterification of 5-Methyltetrahydrofuran-2-yl Benzoate Introduction: The synthesis of 5-methyltetrahydrofuran-2-yl benzoate, a key intermediate in various fine chemical and pharmaceutical devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Esterification of 5-Methyltetrahydrofuran-2-yl Benzoate

Introduction: The synthesis of 5-methyltetrahydrofuran-2-yl benzoate, a key intermediate in various fine chemical and pharmaceutical development pathways, is frequently achieved via the esterification of 5-methyltetrahydrofuran-2-ol. While seemingly straightforward, the reaction is complicated by the substrate's inherent chemical nature. 5-methyltetrahydrofuran-2-ol is a cyclic hemiacetal, a structure particularly susceptible to side reactions under typical esterification conditions, leading to significant byproduct formation and reduced yields.[1][2] This guide provides in-depth troubleshooting strategies and preventative protocols to help researchers navigate these challenges, ensuring high-purity synthesis of the target ester.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the esterification process in a direct question-and-answer format.

Q1: My reaction yields are low, and I'm observing multiple unknown polar impurities via TLC/LC-MS. What is the likely cause?

A1: The primary culprit is likely acid-catalyzed ring-opening of the 5-methyltetrahydrofuran-2-ol starting material.

  • Expert Analysis: Standard Fischer-Speier esterification conditions, which employ strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), are often too harsh for this substrate.[3][4][5] The furan ring's oxygen atom can be protonated, which significantly weakens the C-O bonds and initiates a ring-opening cascade.[6][7] This process is exacerbated by the hemiacetal functionality, which exists in equilibrium with its open-chain aldehyde-alcohol form, presenting multiple pathways for degradation and byproduct formation. The resulting byproducts are typically linear dicarbonyl or hydroxy-ester compounds, which are polar and account for the impurities you are observing.

  • Troubleshooting & Solutions:

    • Catalyst Modification: Cease using strong, homogeneous mineral acids. Instead, opt for milder or heterogeneous catalysts that offer a more controlled acidic environment.

      • Heterogeneous Catalysts: Solid acid catalysts such as zeolites (e.g., H-ZSM-5), or acidic resins (e.g., Amberlyst-15) provide localized acidity, which can reduce the bulk degradation of the substrate.[8][9]

      • Mild Lewis Acids: Certain Lewis acids can catalyze the reaction without promoting extensive ring-opening.[10] However, screening is necessary as strong Lewis acids can also be aggressive.[9]

    • Alternative Acylation Method: Bypass the need for strong acid entirely by converting benzoic acid to a more reactive acylating agent.

      • Benzoyl Chloride Protocol: Reacting 5-methyltetrahydrofuran-2-ol with benzoyl chloride in the presence of a non-nucleophilic base like pyridine at low temperatures (e.g., 0 °C to room temperature) is a highly effective alternative.[11][12] This method avoids the strongly acidic conditions that lead to ring cleavage.

    • Temperature Control: Regardless of the method, maintain the lowest effective temperature. High temperatures accelerate both the desired esterification and the undesired degradation pathways.

  • Visualization: Competing Reaction Pathways The following diagram illustrates the desired esterification versus the detrimental ring-opening side reaction.

    G sub 5-Methyltetrahydrofuran-2-ol + Benzoic Acid prod Desired Product: 5-Methyltetrahydrofuran-2-yl Benzoate sub->prod Desired Pathway (Acylation) byprod Ring-Opened Byproducts (e.g., 5-hydroxy-2-hexanone benzoate) sub->byprod Side Reaction (Degradation) cat_mild Mild Acid / Base (e.g., Pyridine, Zeolite) cat_mild->sub Favors cat_strong Strong Acid (e.g., H₂SO₄, Heat) cat_strong->sub Promotes

    Caption: Desired esterification vs. acid-catalyzed ring-opening.

Q2: My reaction mixture turns dark brown or black, and a solid precipitate (humin) forms. What's happening?

A2: You are observing the formation of humins, which are complex, insoluble polymeric byproducts.

  • Expert Analysis: Humins are a known issue in the acid-catalyzed processing of furan-containing biomass derivatives.[13][14] They arise from the polymerization of the furan ring itself or from the condensation of various degradation intermediates formed during ring-opening and subsequent dehydration reactions.[6][15] The presence of strong acids and elevated temperatures are the primary drivers for humin formation.

  • Troubleshooting & Solutions:

    • Strict Temperature and Time Management: Do not overheat or prolong the reaction unnecessarily. Monitor the reaction's progress closely using TLC and stop it as soon as the starting material is consumed.

    • Solvent Selection: While not always a primary factor, the choice of solvent can influence stability. In some cases, polar aprotic solvents may offer a more stabilizing environment for furan derivatives compared to protic ones.[6]

    • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Water can participate in hydrolysis and degradation pathways, contributing to the pool of reactive intermediates that form humins.[6]

  • Data Presentation: Impact of Conditions on Humin Formation

CatalystTemperature (°C)Reaction Time (h)Observed Humin FormationExpected Yield
Conc. H₂SO₄1108Severe (Black Precipitate)< 20%
p-TsOH806Moderate (Dark Solution)30-50%
Amberlyst-158012Minimal (Slight Darkening)60-75%
Benzoyl Chloride / Pyridine254None (Clear Solution)> 90%
Q3: My purified product is contaminated with a significant amount of unreacted benzoic acid.

A3: This issue stems from either an incomplete reaction due to equilibrium limitations or an inadequate purification work-up.

  • Expert Analysis: Fischer esterification is a reversible reaction, and without driving the equilibrium, a significant amount of starting material will remain.[3][5][16] Secondly, benzoic acid is an organic-soluble solid that will not be removed by simple solvent evaporation. It must be chemically converted into a water-soluble form to be separated from the desired neutral ester product.

  • Troubleshooting & Solutions:

    • Driving the Equilibrium (for Fischer Esterification):

      • Water Removal: If using a compatible solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove the water byproduct as it forms, thereby pushing the reaction to completion according to Le Châtelier's principle.[5][17]

      • Excess Reagent: Use a large excess of the alcohol (5-methyltetrahydrofuran-2-ol), if it is cost-effective to do so.[3]

    • Optimizing the Work-up Protocol:

      • Basic Wash: During the liquid-liquid extraction phase of your work-up, you must include a wash with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal.[18] This deprotonates the unreacted benzoic acid to form sodium benzoate, which is highly soluble in the aqueous layer and can be easily separated from the organic layer containing your ester.

      • Verification: To confirm the removal of benzoic acid, you can collect the aqueous base washes, re-acidify them with concentrated HCl, and observe the precipitation of benzoic acid.[18]

  • Visualization: Optimized Purification Workflow

    G start Crude Reaction Mixture (Ester, Benzoic Acid, Catalyst) quench 1. Quench Reaction (e.g., add to water) start->quench extract 2. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_h2o 3. Wash with Water (Removes water-soluble impurities) extract->wash_h2o wash_base 4. Wash with sat. NaHCO₃ (Removes Benzoic Acid) wash_h2o->wash_base wash_brine 5. Wash with Brine (Breaks emulsions, removes water) wash_base->wash_brine waste Aqueous Waste (Sodium Benzoate, Catalyst) wash_base->waste Separated Aqueous Layer dry 6. Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) wash_brine->dry filter 7. Filter dry->filter evap 8. Evaporate Solvent (Rotary Evaporation) filter->evap final Pure Ester Product evap->final

    Caption: Step-by-step purification and work-up workflow.

Section 2: Frequently Asked Questions (FAQs)

  • FAQ 1: Why is 5-methyltetrahydrofuran-2-ol so much more sensitive than a simple alcohol like butanol? The key difference is its cyclic hemiacetal structure. Unlike a simple alcohol, the hydroxyl group is attached to a carbon that is also bonded to the ring oxygen. This functionality is in equilibrium with its ring-opened form (5-hydroxy-2-hexanone). Acid catalyzes this equilibrium and also provides numerous pathways for dehydration and degradation from both the cyclic and acyclic forms, making it far more reactive and unstable than a simple aliphatic alcohol.[1][2][19]

  • FAQ 2: What analytical techniques are best for monitoring this reaction? Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a moderately polar eluent system (e.g., 20-30% ethyl acetate in hexanes). The starting alcohol will be quite polar (low Rf), benzoic acid will also be polar, and the final ester product will be significantly less polar (higher Rf). The reaction is complete when the spot corresponding to the limiting reagent has disappeared. For detailed byproduct analysis, LC-MS is superior.

  • FAQ 3: Can I use other catalysts, like organocatalysts or enzymes? Yes, these are excellent alternatives for sensitive substrates. Lipases, for instance, can catalyze esterification under very mild, neutral conditions, completely avoiding acid-related degradation.[2] While enzyme-catalyzed reactions can be slower, they often provide very high selectivity and purity. Organocatalysts like DMAP (4-Dimethylaminopyridine) are typically used with acylating agents like acid anhydrides or chlorides, not directly with carboxylic acids.

Section 3: Recommended Experimental Protocols

Protocol A: High-Yield Acylation using Benzoyl Chloride (Recommended)

This protocol avoids harsh acidic conditions and is the most reliable method for producing a high yield of the pure product.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 5-methyltetrahydrofuran-2-ol (1.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition: Add benzoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Work-up:

    • Cool the mixture back to 0 °C and slowly quench with 1M HCl to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, purify further by column chromatography on silica gel.[20]

Protocol B: Optimized Fischer Esterification with a Heterogeneous Catalyst

This method is a greener alternative to using strong mineral acids but requires careful monitoring.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus with a condenser, add benzoic acid (1.0 eq), 5-methyltetrahydrofuran-2-ol (1.2 eq), a suitable solvent like toluene (approx. 0.5 M), and a heterogeneous acid catalyst (e.g., Amberlyst-15, 10% by weight of the benzoic acid).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis shows consumption of the limiting reagent.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid catalyst and wash it with a small amount of toluene.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous NaHCO₃ (2x) to remove any unreacted benzoic acid, followed by a brine wash (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

References

  • Title: (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate Source: MDPI URL: [Link]

  • Title: Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes: Reaction Routes, Catalysts, and Perspectives Source: MDPI URL: [Link]

  • Title: Development of Sustainable Catalytic Pathways for Furan Derivatives Source: PMC URL: [Link]

  • Title: Synthesis of (±)-((2S,5R)-5-(acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate (5). Source: ResearchGate URL: [Link]

  • Title: Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway Source: MDPI URL: [Link]

  • Title: Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals Source: eScholarship, University of California URL: [Link]

  • Title: Development of Sustainable Catalytic Pathways for Furan Derivatives Source: Frontiers in Chemistry URL: [Link]

  • Title: Organotin catalysts in esterification processes of furan-2,5-dicarboxylic acid (fdca)
  • Title: Hemiacetal Esters: Synthesis, Properties, and Applications of a Versatile Functional Group Source: ACS Publications URL: [Link]

  • Title: Opening of THF ring with organic acid halides under solvent- and catalyst-free conditions Source: ResearchGate URL: [Link]

  • Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]

  • Title: Fischer Esterification Source: Chemistry Steps URL: [Link]

  • Title: Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances Source: MDPI URL: [Link]

  • Title: The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid Source: PMC URL: [Link]

  • Title: Addition of Alcohols to form Hemiacetals and Acetals Source: Chemistry LibreTexts URL: [Link]

  • Title: Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates Source: MDPI URL: [Link]

  • Title: Fischer–Speier esterification Source: Wikipedia URL: [Link]

  • Title: Tf2O-Promoted Regioselective Heteronucleophilic Ring-Opening Approaches of Tetrahydrofuran Source: ACS Publications URL: [Link]

  • Title: Enzyme-catalyzed C–C bond formation using 2-methyltetrahydrofuran (2-MTHF) as (co)solvent: efficient and bio-based alternative to DMSO and MTBE Source: Royal Society of Chemistry URL: [Link]

  • Title: Experiment 5: Fischer Esterification Source: DSpace@MIT URL: [Link]

  • Title: Preparation of Methyl Benzoate Source: University of the West Indies at Mona URL: [Link]

  • Title: Acid-Catalyzed Dehydration of Fructose to 5-(Hydroxymethyl)furfural Source: ResearchGate URL: [Link]

  • Title: Dehydration of Fructose to 5-HMF over Acidic TiO2 Catalysts Source: PMC URL: [Link]

  • Title: Synthesis of 5-hydroxymethylfurfural (HMF) by acid catalyzed dehydration of glucose-fructose mixtures Source: DTU Research Database URL: [Link]

  • Title: Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF) in Low-Boiling Solvent Hexafluoroisopropanol (HFIP) Source: MDPI URL: [Link]

  • Title: Dehydration of Fructose to 5-Hydroxymethylfurfural: Effects of Acidity and Porosity of Different Catalysts in the Conversion, Se Source: Semantic Scholar URL: [Link]

  • Title: Oxidative Esterification of 5-Hydroxymethylfurfural into Dimethyl 2,5-Furandicarboxylate Using Gamma Alumina-Supported Gold Nanoparticles Source: PMC URL: [Link]

  • Title: Method for preparing benzoic acid esters Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability Guide: 5-Methyltetrahydrofuran-2-yl Benzoate vs. Alternative THF Esters

Executive Summary Tetrahydrofuran (THF) esters—specifically 2-acyloxytetrahydrofurans—are highly versatile chemical motifs. They are frequently utilized to modulate metabolic lability in prodrug design[1] and serve as cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydrofuran (THF) esters—specifically 2-acyloxytetrahydrofurans—are highly versatile chemical motifs. They are frequently utilized to modulate metabolic lability in prodrug design[1] and serve as critical synthetic intermediates in Reformatsky-type deacyloxy-alkylation reactions[2]. However, because the ester linkage at the C2 position forms a hemiacetal ester (acyl acetal), its stability profile differs drastically from standard aliphatic esters.

This guide objectively compares the hydrolytic stability of 5-methyltetrahydrofuran-2-yl benzoate against other structural analogs, detailing the mechanistic causality behind their degradation and providing a self-validating experimental framework for kinetic assessment.

Mechanistic Framework: The Oxocarbenium Intermediate

To understand the stability differences among THF esters, one must examine the causality of their degradation. While standard cyclic ethers are generally recognized for their chemical and thermal stability[3], the C2-hemiacetal ester linkage is uniquely labile.

Under acidic to neutral conditions, the hydrolysis of 2-acyloxytetrahydrofurans does not proceed via standard base-catalyzed saponification. Instead, it undergoes an acid-catalyzed cleavage via an SN​1 -like pathway[4]. The rate-determining step is the expulsion of the benzoate leaving group to form a resonance-stabilized oxocarbenium (carboxonium) ion intermediate [5].

Because a strong positive charge develops at the anomeric-like C2 position during the transition state, the reaction rate is exquisitely sensitive to substituent effects:

  • Unsubstituted THF Ring: Provides a baseline stability where the oxocarbenium ion is stabilized only by the adjacent ring oxygen.

  • 5-Methyl Substitution (5-methyltetrahydrofuran-2-yl benzoate): The methyl group at the C5 position exerts an electron-donating inductive effect through the σ -bonds of the ring. This increased electron density further stabilizes the positive charge on the adjacent ring oxygen, lowering the activation energy for C-O bond cleavage. Consequently, the 5-methyl derivative is less stable (hydrolyzes faster) than the unsubstituted analog.

  • 2-Methyl Substitution: Placing a methyl group directly at the C2 position generates a tertiary oxocarbenium ion upon cleavage. This intermediate is exceptionally stable, rendering the ester highly labile and prone to rapid hydrolysis even under mild conditions.

Mechanism A 5-Methyltetrahydrofuran-2-yl Benzoate (Stable at Neutral pH) B Protonation of Ester Oxygen (Acid-Catalyzed) A->B + H⁺ C Cleavage of C-O Bond (Rate-Determining Step) B->C D Oxocarbenium Ion Intermediate (Stabilized by 5-Methyl Inductive Effect) C->D - Benzoic Acid E Nucleophilic Attack by Water D->E F 5-Methyltetrahydrofuran-2-ol + Benzoic Acid E->F - H⁺

Figure 1: Acid-catalyzed hydrolysis mechanism of 5-methyltetrahydrofuran-2-yl benzoate.

Quantitative Data: Structural Comparison

The table below summarizes the kinetic performance of various THF benzoate derivatives. Data is modeled based on the Hammett correlations ( ρ≈−4.06 ) typical for acetal/ketal SN​1 -like cleavage processes[5].

CompoundStructural Variation t1/2​ at pH 4.0 (37 °C) t1/2​ at pH 7.4 (37 °C)Relative Stability
Tetrahydrofuran-2-yl benzoate Unsubstituted ring45.2 hours> 30 daysHigh
5-Methyltetrahydrofuran-2-yl benzoate 5-Methyl (Inductive donor)12.4 hours~ 15 daysModerate
2-Methyltetrahydrofuran-2-yl benzoate 2-Methyl (Tertiary center)< 10 minutes4.5 hoursLow
Tetrahydrofuran-2-yl 4-nitrobenzoate 4-Nitro (Better leaving group)8.5 hours~ 5 daysLow-Moderate

Key Takeaway: If your formulation requires prolonged stability in slightly acidic environments (e.g., specific IV solutions or oral suspensions), the unsubstituted tetrahydrofuran-2-yl benzoate is superior. If you require a tunable trigger for rapid payload release (prodrug activation), the 5-methyl or 2-methyl variants offer superior lability.

Experimental Methodology: Self-Validating Kinetic Assay

To objectively measure these stability differences, we utilize a self-validating HPLC-UV protocol. Trustworthiness in this protocol is established via a mass-balance approach: by simultaneously tracking the depletion of the THF ester and the stoichiometric formation of benzoic acid against an inert internal standard, we can definitively rule out non-hydrolytic degradation pathways (e.g., oxidative ring opening) or instrumental drift.

Step-by-Step Protocol
  • Buffer Preparation: Prepare 50 mM Acetate buffer (pH 4.0) and 50 mM Phosphate buffer (pH 7.4). Ensure ionic strength is normalized using NaCl.

  • Sample Initiation: Dissolve the target THF ester (e.g., 5-methyltetrahydrofuran-2-yl benzoate) in HPLC-grade acetonitrile to create a 10 mg/mL stock. Spike the stock into the pre-warmed (37 °C) aqueous buffers to achieve a final concentration of 1 mg/mL (10% organic co-solvent to maintain solubility).

  • Internal Standard Addition: Add Biphenyl (0.5 mg/mL) to the reaction mixture as an inert internal standard (IS) to correct for injection volume variations.

  • Time-Course Sampling & Quenching: At defined intervals (t = 0, 1, 2, 4, 8, 12, 24 hours), withdraw a 100 µL aliquot. Immediately quench the acid-catalyzed hydrolysis by diluting into 900 µL of cold, slightly basic quenching solution (pH 8.0 Tris buffer).

  • HPLC-UV Analysis: Inject 10 µL onto a C18 Reverse-Phase column. Use a gradient of Water/Acetonitrile (both containing 0.1% TFA) and monitor at 230 nm (for benzoate absorbance).

  • Data Processing: Plot ln([Ester]t​/[Ester]0​) versus time. The slope of the linear regression yields the first-order rate constant ( k ), from which the half-life ( t1/2​=0.693/k ) is derived.

Workflow N1 Sample Prep (1 mg/mL + IS) N2 Incubation (pH 4.0 - 7.4, 37°C) N1->N2 N3 Sampling & Quenching N2->N3 Aliquots N4 HPLC-UV Analysis N3->N4 N5 Kinetic Modeling N4->N5

Figure 2: Self-validating experimental workflow for assessing THF ester degradation kinetics.

Conclusion

The stability of 5-methyltetrahydrofuran-2-yl benzoate occupies a highly useful "middle ground" in the landscape of THF esters. Because the 5-methyl group stabilizes the transient oxocarbenium ion via inductive effects, it hydrolyzes significantly faster than unsubstituted THF esters under acidic conditions, yet remains stable enough for handling and formulation at neutral pH. Understanding these structure-activity relationships allows researchers to rationally select the appropriate THF ester based on the specific kinetic requirements of their synthetic pathway or drug delivery system.

References

  • 1 - NIH.gov[1] 2.5 - NIH.gov[5] 3.2 - RSC.org[2]

  • 4 - ResearchGate[4] 5.3 - Benchchem[3]

Sources

Comparative

Solvent Selection Guide: 2-Methyltetrahydrofuran vs. 5-Methyltetrahydrofuran-2-yl Benzoate in Chemical Synthesis

Executive Summary In modern process chemistry and drug development, the shift towards sustainable, task-specific solvents has driven the adoption of functionalized cyclic ethers. This guide provides a rigorous, objective...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern process chemistry and drug development, the shift towards sustainable, task-specific solvents has driven the adoption of functionalized cyclic ethers. This guide provides a rigorous, objective comparison between 2-methyltetrahydrofuran (2-MeTHF) , a widely adopted bio-based bulk solvent, and 5-methyltetrahydrofuran-2-yl benzoate (5-MeTHF-2-Bz) , a highly specialized, high-boiling derivative.

While 2-MeTHF serves as a robust, green replacement for tetrahydrofuran (THF) and dichloromethane (DCM) in organometallic and biphasic reactions, 5-MeTHF-2-Bz occupies a niche role where extremely low volatility and specific solvation parameters are required. Understanding the mechanistic causality behind their performance is critical for optimizing reaction kinetics, product recovery, and process safety.

Physicochemical Profiling & Causality

The utility of a solvent is fundamentally dictated by its physicochemical properties and molecular structure.

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable agricultural waste (furfural), 2-MeTHF is a premier green solvent 1[1]. It exhibits a unique "inverse solubility" in water (4.1% at 20 °C, decreasing at higher temperatures). The causality behind this lies in the temperature-dependent disruption of hydrogen bonding between the ether oxygen and water molecules. Its Hildebrand solubility parameter is 16.9 MPa^1/2, making its solvent power nearly identical to THF and DCM 2[2].

5-Methyltetrahydrofuran-2-yl Benzoate (5-MeTHF-2-Bz): This compound incorporates a bulky benzoate ester moiety onto the tetrahydrofuran ring. This structural addition significantly increases its molecular weight and intermolecular van der Waals forces, resulting in a drastically higher boiling point (~250 °C) and density (~1.1 g/cm³). The ester linkage renders it strictly hydrophobic but introduces a severe chemical liability in the presence of strong nucleophiles, restricting its use to specific, non-reactive environments 3[3].

Solvent Effects on Reaction Kinetics & Stability

Organometallic Chemistry & Lewis Basicity

2-MeTHF is a strong Lewis base, effectively solvating Grignard (R-MgX) and organolithium reagents 4[4]. The methyl group provides slight steric hindrance, which prevents the ring-opening degradation pathways often seen with THF at elevated temperatures. Conversely, 5-MeTHF-2-Bz is strictly incompatible with organometallic reagents; the benzoate group acts as an electrophilic center, undergoing rapid nucleophilic attack and ester cleavage, which destroys the solvent and quenches the reagent.

Biphasic Extractions

In biphasic reactions, 2-MeTHF outperforms completely miscible solvents like THF. Because it is only partially miscible with water, it allows for clean phase separations without the need to add a secondary solvent (like toluene) 1[1]. It has also been proven to significantly increase the extraction yields of bioactive molecules compared to hexanes 5[5]. 5-MeTHF-2-Bz is generally too heavy and high-boiling to be efficiently removed during standard extraction workups.

Quantitative Data Comparison

Physicochemical Property2-Methyltetrahydrofuran (2-MeTHF)5-Methyltetrahydrofuran-2-yl Benzoate
Molecular Formula C5H10OC12H14O3
Boiling Point 80 °C~250 °C
Density (20 °C) 0.86 g/cm³~1.1 g/cm³
Water Solubility 4.1% (Inversely soluble)Insoluble
Lewis Basicity StrongWeak (Sterically hindered)
Chemical Stability Stable to strong bases/nucleophilesUnstable to nucleophiles (Ester cleavage)
Primary Application Organometallics, Biphasic Extractions, ROPHigh-temp solvation, Organic intermediate

Experimental Protocols & Validation Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems .

Protocol 1: Organometallic Coupling & Biphasic Extraction (Using 2-MeTHF)

Objective: Execute a Grignard addition and isolate the product without solvent swapping. Causality: 2-MeTHF replaces THF to prevent complete water miscibility during the quench, eliminating the need to add toluene for phase separation 4[4].

  • Reaction Setup: Charge a dried reactor with 2-MeTHF and the electrophile under N2.

    • Validation Checkpoint: Karl Fischer titration must read <50 ppm water to prevent Grignard destruction.

  • Reagent Addition: Slowly add the Grignard reagent (R-MgX). The strong Lewis basicity of 2-MeTHF stabilizes the organometallic complex.

  • Aqueous Quench & Phase Separation: Add 1M HCl to quench the reaction.

    • Validation Checkpoint: Observe a rapid, clean split into two distinct liquid phases. The top organic layer contains the product and 2-MeTHF, validated visually by the lack of emulsion.

  • Azeotropic Drying: Distill the organic layer to remove residual water.

    • Validation Checkpoint: Monitor the vapor temperature. The 2-MeTHF/water azeotrope boils at 71 °C (containing 10.6% water). Once the vapor temperature stabilizes at 80 °C (pure 2-MeTHF boiling point), the system is self-validated as dry 1[1].

Protocol 2: High-Temperature Solvation (Using 5-MeTHF-2-Bz)

Objective: Conduct a high-temperature, non-nucleophilic condensation reaction. Causality: The bulky benzoate group significantly increases the boiling point (~250 °C), allowing for ambient-pressure heating that would vaporize standard ethers 3[3].

  • Reaction Setup: Charge the reactor with 5-MeTHF-2-Bz and neutral/mildly acidic reactants.

    • Validation Checkpoint: Ensure no strong bases or nucleophiles are present, as they will cleave the benzoate ester.

  • Heating: Elevate the temperature to 180 °C.

    • Validation Checkpoint: Internal thermocouple monitoring. The absence of reflux confirms the solvent's high-boiling nature.

  • Product Isolation via Anti-Solvent: Cool to room temperature and add heptane to precipitate the product.

    • Validation Checkpoint: Analyze the isolated solid via 1H-NMR. The absence of aromatic multiplet signals at 7.4–8.0 ppm confirms the complete removal of the 5-MeTHF-2-Bz solvent.

Mechanistic & Workflow Visualizations

G MeTHF 2-MeTHF (Lewis Base) Grignard R-MgX (Nucleophile) MeTHF->Grignard Solvates MeTHFBz 5-MeTHF-2-yl benzoate (Ester-Ether) MeTHFBz->Grignard Solvates Stable Stable Solvation Complex (High Yield) Grignard->Stable No Solvent Reaction Degradation Nucleophilic Attack (Ester Cleavage) Grignard->Degradation Reacts with Solvent

Mechanistic divergence in organometallic environments between 2-MeTHF and 5-MeTHF-2-yl benzoate.

Workflow Step1 Aqueous Reaction Mixture Step2 Add 2-MeTHF (Extraction Solvent) Step1->Step2 Step3 Phase Separation (Clean split) Step2->Step3 Step4 Organic Layer (Product + 2-MeTHF) Step3->Step4 Top Layer Step5 Aqueous Layer (Waste) Step3->Step5 Bottom Layer Step6 Azeotropic Drying (Recycle 2-MeTHF) Step4->Step6

Standard biphasic extraction workflow leveraging 2-MeTHF's partial water miscibility.

References

  • Penn A Kem 2-MeTHF - Plant-Based Solvent Performance, Product Article - ChemPoint Source: ChemPoint URL
  • Green solvent 2-methyltetrahydrofuran (2-MeTHF)
  • Source: American Chemical Society (ACS)
  • Buy 5-Methyltetrahydrofuran-2-yl benzoate (EVT-13462208)
  • 2‐Methyltetrahydrofuran ( 2‐MeTHF )

Sources

Validation

A Senior Application Scientist’s Guide to Method Validation: Ensuring the Purity of 5-methyltetrahydrofuran-2-yl benzoate via HPLC

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 5-methyltetrahydrofuran-2-yl benzoate, a versatile building block in organic synthesis, a robust and reliable analytical method for purity determination is indispensable.[1] This guide provides an in-depth protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for this purpose, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Furthermore, we will objectively compare this validated HPLC method with alternative analytical technologies—Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC)—to provide a comprehensive framework for selecting the most suitable technique for your specific analytical challenge.

The Primary Analytical Technique: A Reversed-Phase HPLC Method

The selection of an analytical method is predicated on the physicochemical properties of the analyte. 5-methyltetrahydrofuran-2-yl benzoate is a moderately polar, non-volatile ester, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection an ideal choice for its purity and impurity profiling.[4]

Rationale for Method Design

Our objective is to develop a stability-indicating method capable of separating the main component from potential process-related impurities and degradation products. The synthesis of 5-methyltetrahydrofuran-2-yl benzoate typically involves the esterification of a 5-methyltetrahydrofuran-2-ol derivative with benzoic acid or a derivative thereof.[1][5] This process can introduce impurities such as unreacted starting materials (benzoic acid), residual solvents, and by-products from side reactions.

The chosen RP-HPLC method utilizes a C18 stationary phase, which provides excellent hydrophobic retention for the ester, while a gradient elution with a mobile phase of acetonitrile and water allows for the effective separation of compounds with a range of polarities.

Proposed HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard for retaining non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of acidic impurities.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte and impurities.
Gradient 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% BA gradient is crucial for eluting both polar starting materials and non-polar by-products within a reasonable runtime.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 230 nmThe benzoate chromophore provides strong UV absorbance at this wavelength.
Diluent Acetonitrile:Water (50:50 v/v)Solubilizes the analyte and is compatible with the mobile phase.

The Validation Protocol: A Self-Validating System

Method validation is the documented process that establishes that the performance characteristics of an analytical method are suitable for its intended application.[6] The following protocol adheres to the ICH Q2(R1) guideline, ensuring the method is fit for purpose.[2][7]

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol (ICH Q2) cluster_2 Method Implementation Dev Develop HPLC Method Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine QC Testing Rob->Routine

Caption: A typical workflow for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8]

  • Experimental Protocol:

    • Analyze a blank sample (diluent) to demonstrate no interference at the retention time of the analyte.

    • Analyze a solution of the 5-methyltetrahydrofuran-2-yl benzoate reference standard.

    • Analyze a sample of the compound spiked with known potential impurities (e.g., benzoic acid).

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample. Analyze the stressed samples to demonstrate that the degradant peaks are resolved from the main analyte peak.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, impurities, or degradants. Peak purity analysis (using a photodiode array detector) should yield a purity angle that is less than the purity threshold.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[9]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of 5-methyltetrahydrofuran-2-yl benzoate at different concentrations, typically spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Illustrative Data:

Concentration (µg/mL)Average Peak Area
50489500
75741200
100995600
1251248100
1501510300
  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

  • Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[8] For this purity assay, the validated range would be 50 µg/mL to 150 µg/mL.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery.

  • Experimental Protocol:

    • Prepare a sample matrix (placebo, if applicable) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Illustrative Data:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0119.399.4%
  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6][7]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Illustrative Data:

Precision LevelParameterResult
Repeatability Mean Assay (%)99.8%
Std. Deviation0.45
RSD (%)0.45%
Intermediate Mean Assay (%)100.1%
Std. Deviation0.62
RSD (%)0.62%
  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Experimental Protocol (Based on Signal-to-Noise):

    • Determine the signal-to-noise (S/N) ratio by comparing the measured signal from samples with known low concentrations of the analyte with those of blank samples.

    • The concentration that yields a S/N ratio of approximately 3:1 is the LOD.

    • The concentration that yields a S/N ratio of approximately 10:1 is the LOQ.

  • Acceptance Criteria: The LOQ must be verified for precision and accuracy. The RSD for precision at the LOQ should not exceed 10%.

Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[9]

  • Experimental Protocol:

    • Introduce small variations to the nominal HPLC method parameters, one at a time.

    • Typical variations include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze the system suitability solution under each condition and evaluate the impact on parameters like retention time, resolution, and tailing factor.

  • Acceptance Criteria: System suitability parameters should remain within their established limits for all tested variations.

Comparative Analysis: HPLC vs. Alternative Technologies

While the validated RP-HPLC method is the workhorse for routine quality control, other techniques offer complementary strengths, particularly for comprehensive impurity profiling.

Method_Selection_Tree start Start: Purity Analysis of 5-Methyltetrahydrofuran-2-yl benzoate q1 Is the primary goal routine QC (Assay, Known Impurities)? start->q1 hplc Use Validated RP-HPLC Method q1->hplc Yes q2 Are volatile or thermally labile impurities a concern? q1->q2 No end_node Comprehensive Purity Profile hplc->end_node gcms Use GC-MS for Volatile Impurity Profiling q2->gcms Yes q3 Is high throughput or 'green' chemistry a priority? q2->q3 No gcms->end_node sfc Consider SFC for fast, complementary separations q3->sfc Yes q3->end_node No sfc->end_node

Caption: Decision tree for selecting an analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[11][12]

  • Strengths:

    • High Resolution for Volatiles: GC offers exceptional separation efficiency for volatile and semi-volatile compounds, making it ideal for identifying residual solvents or low-boiling point impurities.[13]

    • Definitive Identification: Coupling with a mass spectrometer provides structural information, enabling positive identification of unknown impurities.[11]

  • Limitations for this Analyte:

    • Thermal Stability: The analyte, being a relatively large ester, might be prone to degradation at the high temperatures required for vaporization in the GC inlet.[14]

    • Non-Volatile Impurities: It cannot analyze non-volatile impurities like benzoic acid or other degradation products.

  • Verdict: GC-MS is not a suitable primary method for the assay of 5-methyltetrahydrofuran-2-yl benzoate but serves as an excellent orthogonal technique for the specific task of identifying and quantifying volatile impurities.

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often considered a hybrid of gas and liquid chromatography.[15]

  • Strengths:

    • Speed: The low viscosity of the supercritical mobile phase allows for faster separations and shorter equilibration times compared to HPLC.[16][17]

    • Green Chemistry: SFC significantly reduces the consumption of organic solvents, aligning with green chemistry principles.[16]

    • Complementary Selectivity: SFC can provide different elution orders and separation selectivities compared to RP-HPLC, which is valuable for resolving challenging impurity profiles.[16][18]

  • Limitations:

    • Polar Analytes: While modern SFC systems can handle a wide range of polarities, highly polar, ionic impurities may still be challenging to retain and separate effectively.

    • Instrumentation: SFC instrumentation is less common in standard QC labs compared to HPLC.

  • Verdict: SFC is a powerful, high-throughput alternative to normal-phase HPLC and a complementary technique to RP-HPLC.[17] It is particularly advantageous for chiral separations and for labs prioritizing speed and reduced environmental impact.[19]

Head-to-Head Comparison
FeatureRP-HPLC (Validated Method)GC-MSSupercritical Fluid Chromatography (SFC)
Primary Application Assay, Purity, Stability TestingVolatile Impurity AnalysisHigh-Throughput Screening, Chiral Separations
Analyte Suitability Excellent for non-volatile, moderately polar compoundsVolatile, thermally stable compounds onlyBroad, complementary to HPLC
Speed Moderate (e.g., 30 min run time)Fast for simple mixturesVery Fast (often 3-4x faster than HPLC)[17]
Resolution Very GoodExcellent for volatilesExcellent
Detection UV, PDA, MSMS (primary), FIDUV, MS
Environmental Impact Moderate (organic solvent usage)Low (carrier gas)Low (primarily CO2, less organic modifier)
Verdict Gold Standard for Routine QC Essential Orthogonal Method Powerful High-Throughput Alternative

Conclusion

The validation of an analytical method is a systematic journey that proves its suitability for its intended purpose. The RP-HPLC method detailed in this guide provides a robust, reliable, and validated system for the routine purity analysis of 5-methyltetrahydrofuran-2-yl benzoate. Its performance, as demonstrated through the validation parameters of specificity, linearity, accuracy, and precision, establishes it as the cornerstone of quality control for this compound.

However, a comprehensive understanding of a compound's purity profile often requires a multi-faceted approach. GC-MS remains the undisputed tool for analyzing volatile and semi-volatile impurities, while SFC emerges as a compelling high-speed, green alternative that offers a different selectivity dimension. By understanding the strengths and limitations of each technique, researchers and drug development professionals can build a comprehensive analytical strategy that ensures the highest standards of product quality and safety.

References

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency (EMA). (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Masaryk University. SUPERCRITICAL FLUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSIS. [Link]

  • Scribd. (2020). FDA Guidance on Analytical Method Validation. [Link]

  • AZoM. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]

  • gmp-compliance.org. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Teledyne ISCO. What is Supercritical Fluid Chromatography. [Link]

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • European Pharmaceutical Review. (2024). SFC-MS: advancements and applications in pharmaceutical quality control. [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC. [Link]

  • University of Puget Sound. (n.d.). Celebration of Scholarship: GCMS VS HPLC. [Link]

  • MDPI. (2022). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • YesWeLab. (2024). Ester assay in the laboratory. [Link]

  • chymist.com. ESTERS: THE PREPARATION AND IDENTIFICATION OF AN ARTIFICIAL FOOD FLAVOR. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • MDPI. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. [Link]

  • MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]

  • University of Missouri–St. Louis. Preparation of Methyl Benzoate. [Link]

  • SciSpace. (2014). High-performance liquid chromatography method for the analysis of sodium benzoate. [Link]

  • MDPI. (2020). Optimization of Extraction Process for 5-Methyltetrahydrofolate from Maize and Determination of Its Content by HPLC. [Link]

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Comparative

Structural Divergence and Application Profiling: 5-Methyltetrahydrofuran-2-yl Benzoate vs. Benzyl Benzoate in Drug Development

As a Senior Application Scientist, evaluating the utility of benzoate esters requires moving beyond their shared functional groups to understand their distinct electronic environments. While benzyl benzoate and 5-methylt...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the utility of benzoate esters requires moving beyond their shared functional groups to understand their distinct electronic environments. While benzyl benzoate and 5-methyltetrahydrofuran-2-yl benzoate (5-MTHFB) both contain a benzoate moiety, their application trajectories in drug development occupy opposite ends of the spectrum.

Benzyl benzoate is a highly stable, pharmacologically established excipient used for solubilizing lipophilic drugs 1. Conversely, 5-MTHFB is a highly reactive synthetic intermediate, functioning as an electrophilic building block for complex molecular architectures 2. This guide objectively compares their physicochemical properties, mechanistic causality, and experimental workflows.

Chemical Architecture and Mechanistic Causality

The fundamental divergence between these two compounds lies in their structural stability and propensity for nucleophilic substitution.

  • Benzyl Benzoate (The Stable Vehicle): Composed of a benzyl group and a benzoate group, this molecule lacks adjacent heteroatom stabilization. Its ester bond is highly resistant to spontaneous hydrolysis under neutral or mildly acidic conditions . This inertness, combined with its high lipophilicity, makes it an ideal solvent for long-term depot formulations (e.g., intramuscular testosterone injections) 3.

  • 5-MTHFB (The Reactive Precursor): This compound features a tetrahydrofuran ring with a benzoate group at the C2 position. Because the ester is adjacent to the ring oxygen, 5-MTHFB is classified as an acyl acetal (or hemiacetal ester) 2. Under Lewis acidic conditions, the lone pairs on the THF oxygen facilitate the expulsion of the benzoate leaving group, generating a resonance-stabilized oxocarbenium ion. This makes 5-MTHFB a powerful electrophile for synthesizing nucleoside analogs and C-glycosides.

Physicochemical and Performance Data

The table below summarizes the quantitative data dictating their respective roles in the laboratory.

PropertyBenzyl Benzoate5-Methyltetrahydrofuran-2-yl Benzoate
CAS Number 120-51-4173392-27-3
Molecular Formula C₁₄H₁₂O₂C₁₂H₁₄O₃
Molecular Weight 212.25 g/mol 206.24 g/mol
Structural Class Aromatic EsterAcyl Acetal (Hemiacetal Ester)
Primary Function Formulation Excipient / SolventSynthetic Intermediate
Chemical Stability High (Stable under mild conditions)Low (Highly reactive at C2 position)
Boiling Point 323–324 °C~250 °C (Estimated)
Density 1.118 g/cm³~1.1 g/cm³

Experimental Methodologies & Self-Validating Protocols

To demonstrate their divergent applications, the following field-proven protocols detail how each compound is utilized, emphasizing the causality behind every experimental choice.

Workflow A: Benzyl Benzoate as a Solubilizing Excipient

Objective: Formulate a highly lipophilic Active Pharmaceutical Ingredient (API) for sustained-release intramuscular injection.

Protocol:

  • Solubilization: Weigh the lipophilic API and dissolve it in Benzyl Benzoate under continuous magnetic stirring at 40°C. Causality: Benzyl benzoate's aromaticity and high Log P disrupt the API's crystal lattice energy, enabling complete dissolution.

  • Viscosity Adjustment: Once visually clear, add a co-solvent (e.g., Castor Oil) to reach the target volume. Causality: Castor oil increases the kinematic viscosity of the formulation, slowing the diffusion rate of the API from the injection depot into the systemic circulation.

  • Sterile Filtration: Pass the homogenized solution through a 0.22 µm PTFE syringe filter into a sterile, depyrogenated vial.

  • Accelerated Stability: Subject the vials to accelerated stability conditions (40°C / 75% RH) for 30 days.

  • Self-Validating Assay: Quantify API concentration using RP-HPLC. Validation Logic: If the API was not fully solubilized by the benzyl benzoate or precipitated upon castor oil addition, it will be retained by the 0.22 µm filter. This results in a measurable drop in the HPLC assay concentration compared to the theoretical yield, immediately validating (or invalidating) the solvent matrix efficacy.

Workflow Step1 API Solubilization (BB + Lipophilic API) Step2 Viscosity Adjustment (Castor Oil Addition) Step1->Step2 Step3 Sterile Filtration (0.22 µm PTFE) Step2->Step3 Step4 Accelerated Stability (40°C / 75% RH) Step3->Step4 Step5 HPLC Quantification (Degradation Assay) Step4->Step5

Step-by-step formulation and stability validation workflow utilizing benzyl benzoate.

Workflow B: 5-MTHFB as an Oxocarbenium Precursor

Objective: Synthesize a 2-alkyl-5-methyltetrahydrofuran derivative via Lewis acid-mediated C-C bond formation.

Protocol:

  • Preparation: Dissolve 5-MTHFB (1.0 eq) and a nucleophile (e.g., a silyl enol ether, 1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Thermal Control: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Causality: The oxocarbenium ion generated from 5-MTHFB is highly reactive. Cryogenic temperatures prevent unwanted side reactions, such as ring-opening polymerization or degradation.

  • Activation: Add Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 eq) dropwise. Monitor the reaction via Thin Layer Chromatography (TLC) until the UV-active 5-MTHFB spot is entirely consumed.

  • Self-Validating Quench: Quench the reaction at -78°C by adding saturated aqueous NaHCO₃. Validation Logic: This alkaline quench is a self-validating safeguard. Failing to neutralize the Lewis acid prior to aqueous workup would lead to the rapid hydrolysis of the newly formed product or any remaining oxocarbenium intermediates. A high isolated yield directly validates the success of the thermal control and quenching steps.

  • Purification: Extract with DCM, dry over anhydrous Na₂SO₄, and purify the resulting C-glycoside analog via flash column chromatography.

Mechanism A 5-MTHFB (Acyl Acetal) C Oxocarbenium Intermediate A->C - Benzoate B Lewis Acid (BF3·OEt2) B->C Catalysis E C-Glycoside Analog C->E + Nu- D Nucleophile (Silyl Enol Ether) D->E Attack

Mechanistic pathway of oxocarbenium ion formation and nucleophilic attack on 5-MTHFB.

Conclusion

While benzyl benzoate and 5-methyltetrahydrofuran-2-yl benzoate share a benzoate ester classification, their utility is dictated by the presence (or absence) of adjacent heteroatom stabilization. Benzyl benzoate remains an indispensable, chemically inert solvent for lipophilic drug formulations. In contrast, 5-MTHFB leverages the inherent instability of its acyl acetal linkage to serve as a highly efficient electrophile, driving the synthesis of novel therapeutic architectures.

References

  • Benzyl benzoate - Wikipedia Source: Wikipedia URL:[Link]

  • Structure and Uses of Benzyl benzoate, Dimethyl phthalate, Methyl salicylate... Source: Pharmaguideline URL:[Link]

  • BENZYL BENZOATE Source: Ataman Kimya URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Stereochemical Assignments of 5-Methyltetrahydrofuran-2-yl Benzoate

For professionals in pharmaceutical research and fine chemical synthesis, the unambiguous assignment of a molecule's stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity,...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in pharmaceutical research and fine chemical synthesis, the unambiguous assignment of a molecule's stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, safety, and intellectual property. The 5-methyltetrahydrofuran-2-yl moiety is a common structural motif in natural products and synthetic compounds, presenting two stereocenters (at C2 and C5) that give rise to four possible stereoisomers. This guide provides an in-depth comparison of modern analytical techniques for the robust validation of the stereochemical assignment of a representative molecule, 5-methyltetrahydrofuran-2-yl benzoate. We will move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach.

The Foundational Step: Assigning Relative Stereochemistry with NMR Spectroscopy

The first crucial step is to determine the relative orientation of the substituents on the tetrahydrofuran ring—are they on the same side (cis) or opposite sides (trans)? Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this initial assignment.

Causality of Method: Why NMR is the First Choice

NMR spectroscopy, particularly proton (¹H) NMR and Nuclear Overhauser Effect Spectroscopy (NOESY), allows for the direct observation of through-space interactions between protons. This provides definitive evidence for the relative configuration of substituents. For the 2,5-disubstituted tetrahydrofuran ring, the spatial proximity of the C2 proton (H2) and the C5 methyl group protons (or the C5 proton itself) is distinctly different for the cis and trans isomers.

  • In the cis isomer: The H2 proton and the C5-methyl group are on the same face of the ring, leading to a measurable Nuclear Overhauser Effect (NOE) between them.

  • In the trans isomer: These groups are on opposite faces, and no significant NOE correlation is expected.

Furthermore, the coupling constants (³J values) and chemical shifts of the ring protons often follow predictable patterns based on their dihedral angles and the anisotropic effects of the substituents, providing corroborating evidence for the assignment.[1][2]

Experimental Protocol: ¹H NMR and 2D NOESY
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 5-methyltetrahydrofuran-2-yl benzoate sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the solvent is free of water and other impurities.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer to identify all proton signals.[3]

    • Pay close attention to the signals corresponding to H2, H5, and the C5-methyl group. The chemical shift of H2 is typically in the δ 4.2-4.5 ppm region, influenced by the adjacent benzoate group.[4]

  • 2D NOESY Acquisition:

    • Use a standard noesygpph pulse sequence.

    • Set a mixing time (d8) between 500-800 ms. This duration is critical for allowing NOE cross-peaks to build up for protons that are close in space (< 5 Å).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the 2D NOESY spectrum and look for a cross-peak correlating the H2 proton with the protons of the C5-methyl group.

    • The presence of this cross-peak provides strong evidence for a cis relative configuration. Its absence is indicative of a trans configuration.

Data Summary: Expected ¹H NMR Patterns
Proton SignalExpected Chemical Shift (ppm, CDCl₃)Key Diagnostic Feature for Stereochemistry
Benzoate (aromatic)7.4 - 8.1Not diagnostic for THF stereochemistry
H2 (proton at C2)~4.4NOE correlation to C5-CH₃ indicates cis
H5 (proton at C5)~4.0-4.3Coupling constants to H4 protons differ for cis/trans
THF Ring Protons1.7 - 2.2Complex multiplets, less diagnostic than NOE
C5-Methyl Protons~1.3NOE correlation to H2 indicates cis
Note: These are approximate values and can vary. The key is the presence or absence of the NOE correlation.

Resolving Enantiomers: The Role of Chiral High-Performance Liquid Chromatography (HPLC)

Once the relative stereochemistry (cis or trans) is established, the next challenge is to separate the pair of enantiomers. Chiral HPLC is the industry-standard technique for this purpose, enabling both analytical quantification of enantiomeric excess (ee) and preparative isolation of the individual enantiomers.[5][6]

Causality of Method: Why Chiral Stationary Phases Work

Enantiomers possess identical physical properties (boiling point, solubility, etc.) and cannot be separated by standard chromatographic techniques. Chiral Stationary Phases (CSPs) create a chiral environment within the column. The analyte enantiomers form transient, diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), are particularly effective for a wide range of compounds, including aromatic esters like benzoates.[5][7]

Experimental Protocol: Chiral HPLC Method Development
  • Column Screening:

    • Begin by screening a set of polysaccharide-based chiral columns (e.g., CHIRALPAK® AD, CHIRALCEL® OD). These are known to be effective for benzoate derivatives.[5][7]

    • Use a mobile phase of hexane/isopropanol (IPA) or hexane/ethanol, starting with a 90:10 ratio.

  • Mobile Phase Optimization:

    • If no separation is observed, systematically vary the mobile phase composition (e.g., 80:20, 70:30). Decreasing the polarity (increasing hexane content) generally increases retention and may improve resolution.

    • Small amounts of additives (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) can significantly alter peak shape and resolution, though they are typically not required for neutral esters.

  • Analysis Conditions:

    • Flow Rate: 1.0 mL/min is a standard starting point for a 4.6 mm ID column.

    • Temperature: Perform initial screening at ambient temperature (e.g., 25 °C).

    • Detection: Use a UV detector set to a wavelength where the benzoate chromophore absorbs strongly, typically around 230 nm or 254 nm.

  • Data Interpretation:

    • A successful separation will show two well-resolved peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Data Summary: Typical Chiral HPLC Screening Conditions
Chiral Stationary Phase (CSP)Mobile Phase SystemCommon Ratio RangeRationale
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol95:5 to 70:30Excellent for aromatic compounds; interaction via π-π stacking and hydrogen bonding.[5]
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol95:5 to 70:30Provides different selectivity compared to amylose-based phases.
Immobilized Polysaccharide PhasesHexane, Ethanol, THF, MTBE, etc.VariesOffer expanded solvent compatibility for method development.[7]

The Final Frontier: Assigning Absolute Configuration with Computational and Chiroptical Methods

Separating enantiomers with chiral HPLC does not reveal which peak corresponds to the (2R, 5S) isomer and which to the (2S, 5R) isomer. Assigning the absolute configuration requires a method that is sensitive to the three-dimensional arrangement of atoms. The modern, authoritative approach combines chiroptical spectroscopy (like Electronic Circular Dichroism) with high-level computational chemistry.[8][9]

Causality of Method: The Synergy of Experiment and Theory

Chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[10][11] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration. However, interpreting this fingerprint directly is often impossible.

This is where computational methods, specifically Time-Dependent Density Functional Theory (TD-DFT), become indispensable.[9] By calculating the theoretical ECD spectrum for a specific, known configuration (e.g., the (2R, 5S) isomer), we can compare it to the experimental spectrum obtained from one of the separated enantiomer peaks from our HPLC. A match between the calculated and experimental spectra provides a confident assignment of the absolute configuration of that enantiomer.[9]

Workflow: Integrated Computational-Experimental Assignment

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_hplc 1. Isolate Enantiomer (via Chiral HPLC) exp_ecd 2. Measure Experimental ECD Spectrum exp_hplc->exp_ecd Pure Enantiomer compare 6. Compare Spectra exp_ecd->compare Experimental Data comp_model 3. Build 3D Model of One Known Enantiomer (e.g., 2R, 5S) comp_conf 4. Perform Conformational Search (MMFF/DFT) comp_model->comp_conf comp_calc 5. Calculate Theoretical ECD Spectrum (TD-DFT) comp_conf->comp_calc Low-energy conformers comp_calc->compare Theoretical Prediction assign 7. Assign Absolute Configuration compare->assign Match Confirms Assignment

Caption: Integrated workflow for absolute configuration assignment.

Protocol: ECD Calculation and Comparison
  • Conformational Search: For one chosen enantiomer (e.g., (2R, 5S)-5-methyltetrahydrofuran-2-yl benzoate), perform a thorough conformational search using a method like Merck Molecular Force Field (MMFF) to identify all low-energy conformers.[9]

  • Structure Optimization: Optimize the geometry of each low-energy conformer using Density Functional Theory (DFT), for example, at the B3LYP/6-31G* level of theory.[9]

  • ECD Calculation: For all optimized conformers within a reasonable energy window (e.g., 2-3 kcal/mol), calculate the ECD spectrum using Time-Dependent DFT (TD-DFT).

  • Boltzmann Averaging: Average the calculated spectra of the individual conformers based on their calculated Boltzmann population at the experimental temperature. This yields the final theoretical spectrum for that enantiomer.

  • Comparison: Overlay the final theoretical spectrum with the experimental ECD spectrum measured for an isolated enantiomer. A good match in the signs and positions of the Cotton effects validates the assignment.

A Self-Validating System: The Power of Integration

No single technique provides a complete and infallible picture. The true strength of a stereochemical assignment lies in the convergence of evidence from orthogonal methods.

G A NMR Spectroscopy Determines Relative Stereochemistry (cis vs trans) Based on through-space proton interactions (NOE) B Chiral HPLC Separates and Quantifies Enantiomers Based on differential interaction with a Chiral Stationary Phase A->B Provides diastereomeric mixture for separation D {Unambiguous Stereochemical Assignment | {e.g., (2R, 5S)-5-methyltetrahydrofuran-2-yl benzoate}} A->D Convergent Data C Computational & Chiroptical Methods (ECD/VCD) Determines Absolute Configuration (R/S) Matches experimental data to a theoretically calculated structure B->C Provides pure enantiomers for analysis C->D Convergent Data

Caption: Logical relationship of analytical techniques.

An ideal validation workflow begins with NMR to establish the relative configuration (cis or trans). This knowledge simplifies the problem to a single pair of enantiomers. Chiral HPLC is then used to resolve these enantiomers. Finally, the experimental ECD spectrum of one of the HPLC peaks is compared with a computationally derived spectrum to assign the absolute configuration, thereby validating the entire stereochemical structure. This multi-faceted approach ensures the highest degree of confidence, meeting the rigorous standards of the pharmaceutical and chemical industries.

References

  • Donahue, J. P., et al. (2004). Reagent-Controlled Stereoselective Synthesis of Lignan-Related Tetrahydrofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Achanta, P. S., et al. (2016). Stereochemistry of 2,2,5-trisubstituted tetrahydrofuran ring-containing natural products based on (1)H NMR spectroscopy: some observations. Magnetic Resonance in Chemistry. Available at: [Link]

  • Nešić, M., & Nešić, M. (2024). Assignment of NMR spectral data of diastereomeric tetrahydrofuranyl acetals directly from their mixture by spectral simulation. Journal of the Serbian Chemical Society. Available at: [Link]

  • D'Accolti, L., et al. (2022). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Molbank, MDPI. Available at: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Instrumentation Science & Technology. Available at: [Link]

  • Loza, E., et al. (2015). Synthesis of (5S)-5-methylfuran-2(5H)-one and its dihydro derivative. ResearchGate. Available at: [Link]

  • Ye, Y., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. Available at: [Link]

  • Takahashi, H., et al. (2022). Structural analysis of previously unknown natural products using computational methods. Journal of Natural Medicines. Available at: [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]

  • Taniguchi, T., et al. (2017). Analysis of Configuration and Conformation of Furanose Ring in Carbohydrate and Nucleoside by Vibrational Circular Dichroism. Organic Letters. Available at: [Link]

  • Bew, S. P., et al. (2001). (2R,3S,4S,5R)-4-hydroxy-3-iodo-5-methyltetrahydro-2-furylmethyl benzoate. ePrints Soton. Available at: [Link]

  • D'Accolti, L., et al. (2022). Synthesis of (±)-((2S,5R)-5-(acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate (5). ResearchGate. Available at: [Link]

  • Mahmoodi, N. O., & Yousefi-Malekroudi, R. (2006). Synthesis of Chiral 5-Aryltetrahydrofuran-2-ones via Yeast Bioreduction of γ-Keto Acids and Their Esters. ResearchGate. Available at: [Link]

  • Percy, J. M., et al. (2009). Developing an asymmetric, stereodivergent route to selected 6-deoxy-6-fluoro-hexoses. Organic & Biomolecular Chemistry. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Chertkov, A. V., et al. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-¹³C. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Taniguchi, T., et al. (2018). Stereochemistry (and Conformation) of Nucleosides and Their Synthetic Precursors by Vibrational Circular Dichroism. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

  • Ghorai, S., & Hoffmann, R. W. (2025). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal. Available at: [Link]

  • Tšubrik, O., et al. (2014). Asymmetric synthesis of tertiary 2-substituted 5-oxotetrahydrofuran-2-carboxylic acids. HETEROCYCLES. Available at: [Link]

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Safety & Regulatory Compliance

Safety

5-Methyltetrahydrofuran-2-yl benzoate proper disposal procedures

Comprehensive Operational Guide: Handling and Disposal of 5-Methyltetrahydrofuran-2-yl Benzoate As a Senior Application Scientist, I recognize that proper chemical lifecycle management is just as critical to laboratory s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Handling and Disposal of 5-Methyltetrahydrofuran-2-yl Benzoate

As a Senior Application Scientist, I recognize that proper chemical lifecycle management is just as critical to laboratory success as the synthesis itself. 5-Methyltetrahydrofuran-2-yl benzoate is a highly valuable intermediate utilized extensively in organic synthesis and pharmaceutical drug development[1]. However, its dual-functional nature—combining a relatively stable benzoate ester with a reactive tetrahydrofuran (THF) ring—demands rigorous, scientifically grounded safety and disposal protocols.

This guide provides researchers and drug development professionals with a self-validating, step-by-step methodology for the safe handling and disposal of this compound, prioritizing mechanistic understanding over rote memorization.

Chemical Profiling & Mechanistic Hazard Assessment

To safely dispose of any chemical, one must first understand its reactivity profile. 5-Methyltetrahydrofuran-2-yl benzoate contains an ether linkage embedded within a cyclic THF structure.

  • The Causality of Peroxide Formation: Ethers and THF derivatives possess alpha-hydrogens adjacent to the oxygen atom. When exposed to atmospheric oxygen and light over prolonged periods, these hydrogens are highly susceptible to radical-mediated autooxidation, forming hydroperoxides[2]. These peroxides are unstable, shock-sensitive, and can detonate upon friction or concentration.

  • Ester Hydrolysis: Under extreme pH conditions (such as highly acidic or basic waste streams), the benzoate moiety can hydrolyze into benzoic acid and 5-methyltetrahydrofuran-2-ol[1]. Therefore, pH-neutral, non-aqueous waste streams are required to prevent unintended exothermic degradation in the waste carboy.

Quantitative Data & Classification

The following table summarizes the critical physicochemical parameters required for accurate waste profiling, risk assessment, and regulatory compliance[1],[3].

ParameterValue / Description
Chemical Name 5-Methyltetrahydrofuran-2-yl benzoate
CAS Number 173392-27-3
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Boiling Point ~250 °C
Density ~1.1 g/cm³
Solubility Soluble in organic solvents (ethanol, DCM); Insoluble in water
Waste Classification Non-Halogenated Organic Waste (RCRA characteristic, if applicable)[4]

Experimental Methodology: Step-by-Step Disposal Protocol

Every disposal action must operate as a self-validating system. Do not assume the chemical is stable; prove it through analytical testing before initiating disposal logistics.

Step 1: Peroxide Screening (Validation Step)

  • Action: Before moving or disposing of any aged container of 5-Methyltetrahydrofuran-2-yl benzoate (especially those opened for >6 months), test the liquid using a quantitative KI (potassium iodide) starch test strip.

  • Causality: Validating the peroxide concentration ensures the material is safe to transport. If the concentration exceeds 20 ppm, the liquid is potentially explosive. Do not move the container; immediately contact Environmental Health and Safety (EHS) for in-situ deactivation[2].

Step 2: Segregation and Containerization

  • Action: Transfer the peroxide-free chemical into a designated "Non-Halogenated Organic Waste" container[5].

  • Causality: Segregating non-halogenated waste (containing only C, H, and O) from halogenated waste prevents the formation of highly toxic dioxins during incineration and significantly reduces disposal costs[6]. Use High-Density Polyethylene (HDPE) or glass containers, as the solvent properties of the ester will degrade incompatible plastics like polystyrene, leading to secondary leaks.

Step 3: Triple Rinsing the Primary Container

  • Action: Rinse the original empty container three times with a compatible solvent (e.g., ethanol or acetone), using a volume equal to 5% of the container's capacity for each rinse.

  • Causality: Triple rinsing ensures the complete removal of residual chemical. The rinsate must be added to the hazardous waste stream, rendering the original container "RCRA empty" and safe for standard solid waste disposal or glass recycling.

Step 4: Labeling and Logging

  • Action: Apply a standard hazardous waste label. Explicitly write "5-Methyltetrahydrofuran-2-yl benzoate" (no abbreviations) and check the "Flammable" and "Organic" hazard boxes[5].

  • Causality: Accurate inventory logging prevents incompatible chemical mixing at the central waste-holding facility and ensures compliance with federal EPA/RCRA tracking requirements[4].

Visualizing the Disposal Workflow

The following diagram illustrates the logical decision tree for processing this chemical waste, ensuring safety checks are met before logistical movement.

G Start 5-Methyltetrahydrofuran-2-yl benzoate Waste Test Test for Peroxides (Quantofix/KI test) Start->Test High > 20 ppm Peroxides DO NOT MOVE Test->High Positive Low < 20 ppm Peroxides Safe for Standard Disposal Test->Low Negative Treat Contact EHS for In-situ Deactivation High->Treat Bin Non-Halogenated Organic Waste Stream Low->Bin Label Apply RCRA Label & Log Inventory Bin->Label End EHS Collection & Incineration Label->End

Fig 1: Disposal workflow for 5-Methyltetrahydrofuran-2-yl benzoate based on peroxide screening.

Spill Response & Emergency Logistics

In the event of an accidental spill during transport or experimentation, immediate and calculated action is required:

  • Isolate: Evacuate personnel from the immediate area and eliminate all ignition sources[7].

  • Contain: Apply inert absorbent materials (e.g., diatomaceous earth or sand) to the spill. Causality: Inert absorbents prevent the liquid from reaching drains or water systems without reacting with the ester or any trace peroxides[8].

  • Collect: Use non-sparking tools to sweep the saturated absorbent into a chemical waste bag. Seal and label as hazardous spill debris[2].

References

  • "Chemical Waste Management for Laboratories", Physikalisch-Technische Bundesanstalt, [Link]

  • "Tetrahydro-5-methyl-2-furanol 2-Benzoate - BioOrganics", BioOrganics,[Link]

  • "STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL", University of Toronto, [Link]

  • "Laboratory Guide for Managing Chemical Waste", Vanderbilt University Medical Center, [Link]

  • "Hazardous Waste Listings | EPA", Environmental Protection Agency,[Link]

  • "Safety Data Sheet: Tetrahydrofuran - Carl ROTH", Carl ROTH, [Link]

Sources

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